molecular formula C16H18FN5O7 B1323372 2',3',5'-Tri-O-acetyl-2-fluoroadenosine CAS No. 15811-32-2

2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Número de catálogo: B1323372
Número CAS: 15811-32-2
Peso molecular: 411.34 g/mol
Clave InChI: LDICZLRLPNWOIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a useful research compound. Its molecular formula is C16H18FN5O7 and its molecular weight is 411.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',3',5'-Tri-O-acetyl-2-fluoroadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-acetyl-2-fluoroadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

[3,4-diacetyloxy-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDICZLRLPNWOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935858
Record name 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15811-32-2
Record name NSC108853
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro-9-(2,3,5-tri-O-acetylpentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2',3',5'-Tri-O-acetyl-2-fluoroadenosine molecular weight and structural formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Introduction

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a synthetic adenosine analog that holds considerable interest for researchers in medicinal chemistry and drug development. As a protected nucleoside, it serves as a more cell-permeable prodrug form of the biologically active 2-fluoroadenosine. The strategic incorporation of a fluorine atom at the 2' position of the ribose sugar fundamentally alters the molecule's electronic properties and metabolic stability, while the acetyl groups enhance its lipophilicity.[1] This guide provides a comprehensive technical overview of its molecular characteristics, a representative synthesis and characterization workflow, and its applications, grounded in established scientific principles. The compound is noted for its potential anti-inflammatory and anti-tumor capabilities, making it a valuable tool for scientific investigation.[]

Physicochemical Properties and Structural Elucidation

The identity and purity of a compound are paramount in research. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine is characterized by a specific set of physical and chemical properties that define its structure and behavior.

Core Data Summary

A compilation of the essential quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈FN₅O₇[][3][4]
Molecular Weight 411.34 g/mol [][3][4][5]
CAS Number 15811-32-2[][3][5]
Appearance White to light yellow solid[6]
Melting Point 194-197°C[]
Predicted Boiling Point 635.4 ± 65.0 °C[]
Predicted Density 1.68 ± 0.1 g/cm³[]
Storage Conditions Room temperature, inert atmosphere, protect from light[3][7]
Structural Formula and Key Features

The structure of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a multi-component assembly, each with a specific function.

  • Adenine Base: The core purine nucleobase that allows it to mimic natural adenosine.

  • Ribose Sugar: A five-carbon sugar linking the adenine base to the functional groups.

  • 2'-Fluoro Group: The substitution of a hydroxyl group with fluorine at the 2' position is a critical modification. This substitution enhances the metabolic stability of the glycosidic bond and can introduce unique hydrogen bonding interactions within biological targets.[1]

  • 2',3',5'-Tri-O-acetyl Groups: These three acetyl groups are attached to the hydroxyls of the ribose sugar. They serve as protecting groups during synthesis and, more importantly, increase the molecule's lipophilicity. This enhanced lipid solubility facilitates easier passage across cell membranes. Once inside the cell, endogenous esterase enzymes cleave these acetyl groups to release the active, more polar 2-fluoroadenosine.

Chemical Identifiers:

  • SMILES: CC(=O)OC[C@H]1O=O)[C@@H]1OC(C)=O)N1C=NC2=C1N=C(F)N=C2N[7]

  • InChI Key: LDICZLRLPNWOIS-SDBHATRESA-N[]

Synthesis and Characterization Workflow

The synthesis of fluorinated nucleosides is a cornerstone of medicinal chemistry.[1] The following sections describe a representative workflow for the synthesis, purification, and analytical validation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, explaining the rationale behind each stage.

Synthesis and Purification

A convergent synthesis approach is commonly employed for 2'-fluoro nucleosides, where a modified sugar is coupled with a nucleobase.[1] The acetylation step is typically performed last to protect the hydroxyl groups.

Experimental Protocol: Representative Synthesis

  • Step 1: Selective Fluorination of a Precursor.

    • Action: Start with a suitably protected adenosine derivative where the 2'-hydroxyl group is available for substitution. Treat the precursor with a fluorinating agent (e.g., DAST or Deoxo-Fluor).

    • Causality: This step is the most critical for introducing the fluorine atom. The choice of fluorinating agent and reaction conditions is crucial to ensure stereoselectivity for the desired β-anomer, which mimics the natural nucleoside configuration.[1]

  • Step 2: Acetylation of Ribose Hydroxyls.

    • Action: Dissolve the 2-fluoroadenosine product from the previous step in a suitable solvent like pyridine. Add acetic anhydride in excess and stir the reaction at room temperature.

    • Causality: Acetic anhydride is the acetylating agent. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct, driving the reaction to completion. This step protects all free hydroxyls (at the 2', 3', and 5' positions) and enhances lipophilicity.

  • Step 3: Reaction Monitoring.

    • Action: Monitor the progress of the acetylation reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate:Hexane).[6]

    • Causality: TLC provides a rapid and cost-effective way to determine if the starting material has been consumed and a new, less polar product has been formed (indicated by a higher Rf value). This prevents premature or unnecessarily long reaction times.

  • Step 4: Workup and Extraction.

    • Action: Once the reaction is complete, quench the reaction by slowly adding water or ice to hydrolyze excess acetic anhydride. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove pyridine, a weak base (e.g., sodium bicarbonate solution) to remove acetic acid, and brine.

    • Causality: This is a standard liquid-liquid extraction protocol designed to remove reactants, byproducts, and catalysts from the desired product, resulting in a cleaner crude material for purification.

  • Step 5: Purification.

    • Action: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[6]

    • Causality: Column chromatography separates the target compound from any remaining impurities based on differential polarity. The pure fractions, as identified by TLC, are combined and the solvent is evaporated to yield the final product.

Visualization of the Workflow

The logical flow from starting materials to a fully characterized final product is a self-validating system. Each step confirms the success of the previous one.

G cluster_synthesis Synthesis & Purification cluster_qc Analytical Characterization start 2-Fluoroadenosine Precursor acetylation Acetylation with Acetic Anhydride/Pyridine start->acetylation monitoring TLC Monitoring acetylation->monitoring In-process check workup Aqueous Workup & Extraction monitoring->workup Reaction complete purification Silica Gel Column Chromatography workup->purification final_product Pure 2',3',5'-Tri-O-acetyl- 2-fluoroadenosine purification->final_product hplc Purity Check (HPLC) final_product->hplc ms Identity Confirmation (Mass Spectrometry) final_product->ms nmr Structural Elucidation (1H, 13C, 19F NMR) final_product->nmr validated Validated Compound hplc->validated ms->validated nmr->validated

Caption: Synthesis and Quality Control Workflow.

Analytical Characterization Protocols

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and structure of the synthesized compound.

Purity Assessment by HPLC
  • Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. It is the gold standard for determining the purity of small molecules.

  • Methodology:

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

    • Detection: UV detection at 260 nm, the approximate λₘₐₓ for the adenine chromophore.

    • Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically required for research applications.[6]

Identity Confirmation by Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) in positive ion mode is commonly used for nucleosides.[6][8]

    • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

    • Analysis: The instrument is scanned for the protonated molecular ion [M+H]⁺. For 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (MW 411.34), the expected primary ion would be observed at an m/z of approximately 412.35. This confirms that the compound has the correct molecular mass.

Structural Elucidation by NMR Spectroscopy
  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei.

  • Methodology:

    • ¹H NMR: This technique is used to identify the number and types of hydrogen atoms. Specific chemical shifts and coupling patterns would confirm the presence of the acetyl methyl protons, the ribose protons, and the protons on the adenine ring.[8]

    • ¹³C NMR: This provides information on the carbon skeleton of the molecule, confirming the correct number and type of carbon atoms in the acetyl, ribose, and adenine moieties.[8]

    • ¹⁹F NMR: This is a particularly powerful and unambiguous technique for this molecule.[9] Since fluorine is not naturally abundant in most biological molecules, a ¹⁹F NMR spectrum provides a very clean signal. A single peak in the ¹⁹F spectrum definitively confirms the presence and electronic environment of the single fluorine atom at the 2' position, serving as a crucial validation of the synthesis.[9]

Research Applications and Biological Rationale

The unique structure of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine underpins its use in biomedical research.

  • Prodrug Strategy: The acetyl groups mask the polar hydroxyls of the parent nucleoside, 2-fluoroadenosine. This modification increases its ability to cross lipid-rich cell membranes. Once inside the cell, esterase enzymes hydrolyze the acetyl groups, releasing the active drug where it is needed. This is a common and effective strategy in drug design.

  • Metabolic Stability: The 2'-fluoro substitution significantly increases the stability of the glycosidic bond connecting the ribose to the adenine base, making it more resistant to enzymatic degradation by phosphorylases.[1] This can lead to a longer biological half-life and more sustained activity compared to its non-fluorinated counterpart.

  • Mechanism of Action: As an adenosine analog, its biological effects are likely mediated through pathways involving adenosine receptors or by intracellular conversion into fraudulent nucleotides. For instance, the parent compound, 2-fluoroadenosine, is known to be metabolized into 2-fluoro-ATP within lymphocytes.[10] This "fraudulent" nucleotide can interfere with ATP-dependent cellular processes, leading to effects like the inhibition of lymphocyte-mediated cytolysis.[10] This mechanism underlies its potential as an anti-inflammatory or anti-cancer agent.

References

  • Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 2',3',5'-Tri-O-acetyl-2-fluoroadenosine. Retrieved from [Link]

  • Poonian, M. S., & Perri, A. S. (1982). Synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine.
  • Patel, A., et al. (2022). Synthesis And Characterisation Of Novel Derivative Of 2-fluoro Adenosine.
  • PubChem. (n.d.). 2',3',5'-tri-O-acetyladenosine. Retrieved from [Link]

  • Rajabalee, F. J. (1971). A convenient synthesis of 2',3',5'-tri-O-acetyladenosine and -uridine.
  • Guo, J., et al. (2015). Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR. PLoS ONE, 10(6), e0128220.
  • Singh, V., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.
  • Ye, M., et al. (2016). The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N 6 -(3-hydroxyphenyl) Adenosine (WS070117). Molecules, 21(1), 27.
  • Sun, Y., et al. (2012). The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo. Life Sciences, 90(1-2), 1-7.
  • Scott, L. G., et al. (2004). Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA. Journal of the American Chemical Society, 126(38), 11776-11777.
  • NextSDS. (n.d.). 2',3',5'-TRI-O-ACETYL-8-FLUORO ADENOSINE. Retrieved from [Link]

  • NextSDS. (n.d.). 2',3',5'-Tri-O-acetyl-D-adenosine — Chemical Substance Information. Retrieved from [Link]

  • Zimmerman, T. P., et al. (1976). 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. Journal of Biological Chemistry, 251(21), 6757-6766.
  • ResearchGate. (n.d.). NMR studies of the conformations of 2,3,4-tri-O-acetyl-xylopyranosyl.... Retrieved from [Link]

Sources

Pharmacokinetics of Fluorinated Nucleoside Analogs in Preclinical Models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

As a Senior Application Scientist in preclinical drug metabolism and pharmacokinetics (DMPK), I frequently encounter the unique analytical and physiological challenges posed by fluorinated nucleoside analogs (NAs). Fluorine substitution—such as the 2',2'-difluoro modification in gemcitabine or the 2'-fluoro-2'-C-methyl modification in sofosbuvir—fundamentally alters the stereo-electronic properties of the ribose ring[1]. This bioisosteric replacement locks the sugar conformation, enhances lipophilicity, and provides steric shielding against certain nucleases[2]. However, it also introduces complex, species-specific metabolic pathways that require rigorously designed, self-validating preclinical workflows to accurately model human pharmacokinetics (PK).

This whitepaper dissects the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of key fluorinated NAs, explains the causality behind observed species differences, and establishes a gold-standard bioanalytical protocol for their quantification.

Cross-Species Pharmacokinetic Profiles

When transitioning a fluorinated NA from in vitro screening to in vivo models, researchers must account for profound species-specific variations in metabolic enzyme expression.

For example, sofosbuvir is a phosphoramidate prodrug designed to deliver an active triphosphate (GS-331007-TP) to the liver. In rodent models (mice and rats), exceptionally high plasma esterase activity leads to rapid systemic hydrolysis of the prodrug before it even reaches hepatic tissue[3]. Consequently, intact sofosbuvir is often undetectable in rodent plasma, forcing researchers to measure exposure via its major circulating inactive metabolite, GS-331007. To accurately model human liver loading, researchers must utilize dogs or humanized PXB chimeric mouse models, which more closely mirror human hepatic uptake and intracellular activation kinetics[4].

Similarly, gemcitabine's half-life is dictated by cytidine deaminase (CDA) activity, which converts the parent drug into the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU)[5]. The disparity in half-life between mice and dogs is a direct result of differential CDA expression.

Quantitative Preclinical PK Data Summary

The following table summarizes critical PK parameters for representative fluorinated NAs across standard preclinical species.

Compound / AnalyteSpeciesRoute & DoseKey PK ParameterValue
Gemcitabine (dFdC) Mouse (CD-1)PO (Single Dose)Terminal Half-life ( t1/2​ )1.2 – 1.4 h[6]
Gemcitabine (dFdC) Dog (Beagle)PO (Single Dose)Terminal Half-life ( t1/2​ )7.0 – 8.0 h[6]
Sofosbuvir (as GS-331007) RatPO (500 mg/kg/day)Area Under Curve ( AUClast​ )~66 µg·h/mL[7]
Sofosbuvir (as GS-331007) DogPO (500 mg/kg/day)Area Under Curve ( AUClast​ )209 – 278 µg·h/mL[7]
Gemcitabine-Ibandronate MouseIPTerminal Half-life ( t1/2​ )8 min[8]
Gemcitabine-Ibandronate DogIVTerminal Half-life ( t1/2​ )< 1 min[8]

Intracellular Activation and Metabolic Fate

The efficacy of fluorinated NAs relies entirely on their intracellular conversion into active triphosphates. This is a highly regulated, kinase-dependent process that competes directly with catabolic deamination.

Once gemcitabine enters the cell via human equilibrative/concentrative nucleoside transporters (hENT1/hCNT1), it is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate, and subsequently to its di- and triphosphate forms. The triphosphate (dFdCTP) is incorporated into DNA, leading to chain termination and apoptosis. However, intracellular and systemic CDA constantly competes with this pathway, siphoning the parent drug into the inactive dFdU pool[6].

G Plasma Plasma Gemcitabine (dFdC) Cell Intracellular dFdC Plasma->Cell hENT1 / hCNT1 dFdCDP dFdCDP (Diphosphate) Cell->dFdCDP Deoxycytidine Kinase (dCK) dFdU Inactive Metabolite (dFdU) Cell->dFdU Cytidine Deaminase (CDA) dFdCTP dFdCTP (Triphosphate) dFdCDP->dFdCTP Nucleoside Diphosphate Kinase DNA DNA Incorporation (Apoptosis) dFdCTP->DNA DNA Polymerase

Intracellular activation and metabolic pathways of the fluorinated nucleoside analog Gemcitabine.

Methodology: Self-Validating LC-MS/MS Bioanalytical Protocol

When designing a bioanalytical workflow for fluorinated NAs, the most critical failure point is ex vivo degradation. If blood is drawn from a dosed animal and merely placed on ice, endogenous CDA will continue to rapidly convert the parent drug to its inactive metabolite, artificially suppressing the measured Cmax​ and AUC.

To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating system : the immediate chemical inhibition of catabolic enzymes at the point of collection, paired with stable-isotope internal standards to continuously monitor extraction recovery and matrix effects[8].

Step-by-Step Preclinical Protocol
  • Animal Dosing & Stabilization (Crucial Step): Administer the fluorinated NA (e.g., 100 mg/kg IV or PO). Collect blood via cardiac puncture or jugular vein catheter directly into pre-chilled tubes containing Heparin and Tetrahydrouridine (THU) [5]. Causality: THU is a potent transition-state analog inhibitor of CDA. Its immediate presence halts ex vivo deamination, preserving the true in vivo concentration of the parent drug.

  • Plasma Separation: Centrifuge the stabilized blood at 3000 × g for 10 minutes at 4°C. Aliquot the plasma and store at -70°C until analysis.

  • Protein Precipitation & Isotope Spiking: Transfer 100 µL of plasma to a microcentrifuge tube. Add 300 µL of cold acetonitrile containing a stable-isotope labeled internal standard (e.g., 13C−15N -Gemcitabine). Causality: Acetonitrile effectively crashes plasma proteins. The matched heavy-isotope standard perfectly co-elutes with the analyte during chromatography, self-validating the recovery process and mathematically correcting for any ion suppression caused by the biological matrix[8].

  • Chromatographic Separation (HILIC): Inject the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Shodex Asahipak NH2-50) rather than a standard C18 reverse-phase column[5]. Causality: Fluorinated NAs and their metabolites are highly polar. Standard C18 columns often fail to retain them, causing them to elute in the solvent front where matrix suppression is highest. HILIC provides superior retention, separation, and peak shape for polar nucleosides.

  • Tandem Mass Spectrometry (LC-MS/MS): Operate a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode. Utilize Multiple Reaction Monitoring (MRM) transitions specific to the fluorinated parent drug, its metabolites, and the internal standard.

Workflow Dose 1. In Vivo Dosing (IV/PO Administration) Blood 2. Blood Collection (Add THU to inhibit CDA) Dose->Blood Plasma 3. Plasma Separation (Centrifugation at 4°C) Blood->Plasma Extraction 4. Protein Precipitation (Acetonitrile + Isotope IS) Plasma->Extraction LCMS 5. LC-MS/MS Analysis (HILIC Separation) Extraction->LCMS Data 6. PK Parameter Calculation (Non-compartmental analysis) LCMS->Data

Self-validating preclinical LC-MS/MS pharmacokinetic workflow for fluorinated nucleosides.

Conclusion

Developing fluorinated nucleoside analogs requires a deep understanding of species-specific enzymology. The strategic addition of fluorine enhances the drug's pharmacological profile but complicates its bioanalysis due to rapid metabolic turnover by enzymes like CDA and esterases. By employing chemically stabilized sampling techniques and HILIC-based LC-MS/MS methodologies, drug development professionals can generate robust, reproducible, and translatable pharmacokinetic data.

References

  • Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure National Institutes of Health (NIH)[Link]

  • FDA Clinical Review: Sofosbuvir (NDA 204671) U.S. Food and Drug Administration (FDA)[Link]

  • WHO-PQ Recommended Summary of Product Characteristics: Sofosbuvir World Health Organization (WHO)[Link]

  • Species differences in liver accumulation and metabolism of nucleotide prodrug sofosbuvir National Institutes of Health (NIH)[Link]

  • Modulation of Gemcitabine (2′,2′-Difluoro-2′-Deoxycytidine) Pharmacokinetics, Metabolism, and Bioavailability in Mice by 3,4,5,6-Tetrahydrouridine American Association for Cancer Research (AACR Journals)[Link]

  • Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies ResearchGate[Link]

  • Novel Approaches to Monitor Pharmacokinetics and Metabolism of Gemcitabine-Ibandronate Conjugate in Mice and Dogs MDPI[Link]

  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects National Institutes of Health (NIH)[Link]

Sources

Biosynthetic pathways for 2-fluoroadenosine triacetate compounds

Author: BenchChem Technical Support Team. Date: April 2026

Title: Biosynthetic and Chemoenzymatic Pathways for 2-Fluoroadenosine Triacetate and Its Derivatives: A Technical Whitepaper

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of fluorinated nucleosides is a cornerstone of modern antiviral and antineoplastic pharmacology. The introduction of fluorine at the C-2 position of the purine ring significantly enhances metabolic stability by resisting deamination by adenosine deaminase. Historically, the synthesis of these compounds relied entirely on harsh chemical methodologies. Today, the paradigm has shifted toward a hybrid approach: utilizing 2-fluoroadenosine triacetate as a chemically synthesized, stable intermediate, which is subsequently fed into highly stereoselective biocatalytic and enzymatic pathways. This whitepaper dissects the causality behind these synthetic choices, detailing the chemoenzymatic workflows that bridge non-aqueous diazotization with E. coli Purine Nucleoside Phosphorylase (PNPase) transglycosylation.

The Chemical Node: Synthesis of 2-Fluoroadenosine Triacetate

The synthesis of 2-fluoroadenosine derivatives cannot currently be achieved de novo through purely biological pathways because natural fluorinases (such as those isolated from Streptomyces cattleya) are highly specific to the 5'-position of the ribose sugar, not the purine ring [1]. Therefore, the purine ring must be fluorinated chemically.

The critical intermediate in this process is 2-fluoroadenosine triacetate . It is synthesized from 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine via non-aqueous diazotization [2].

The Causality of the Chemical Design:

  • Why the Triacetate Protecting Group? Fluorination at the C-2 position requires highly acidic and aggressive conditions (60% anhydrous hydrogen fluoride). Unprotected ribose would undergo rapid glycosidic bond cleavage and ring-opening. The 2',3',5'-tri-O-acetate groups lock the furanose ring into a stable conformation, shielding the hydroxyls from nucleophilic attack and preventing degradation.

  • Why Non-Aqueous Diazotization? Traditional diazotization using sodium nitrite in aqueous acids inevitably yields a 2-hydroxy byproduct (isoguanosine derivatives) because water outcompetes fluoride as a nucleophile. By using tert-butyl nitrite (TBN) —which is soluble in organic solvents—in an anhydrous HF/pyridine complex, the diazonium intermediate is exclusively trapped by the fluoride ion, yielding the 2-fluoro purine [2].

Workflow N1 Guanosine N2 Acetylation & Amination N1->N2 N3 2,6-Diamino-purine Triacetate N2->N3 N4 Non-Aqueous Diazotization (TBN, HF/Pyridine) N3->N4 N5 2-Fluoroadenosine Triacetate N4->N5 N6 Deacetylation (NH3/MeOH) N5->N6 N7 2-Fluoroadenosine N6->N7 N8 PNPase Transglycosylation N7->N8 N9 2-Fluorocordycepin (Target Analog) N8->N9

Caption: Chemoenzymatic workflow from guanosine to 2-fluorocordycepin via the triacetate intermediate.

Biocatalytic Transglycosylation: The Enzymatic Engine

Once 2-fluoroadenosine triacetate is isolated, it is smoothly deacetylated using anhydrous ammonia in methanol to yield pure 2-fluoroadenosine. This molecule acts as the primary substrate for downstream biocatalytic transglycosylation to create novel drugs, such as 2-fluorocordycepin (an antitumor agent) [3].

The Causality of the Enzymatic Design:

  • Overcoming Solubility Limits: Free 2-fluoroadenine (the nucleobase) has an extremely low aqueous solubility (<0.5 mM at 50 °C). If chemists attempt to couple the free base to a sugar enzymatically, the reaction starves. By using 2-fluoroadenosine as the starting material, Purine Nucleoside Phosphorylase (PNPase) can perform phosphorolysis to generate 2-fluoroadenine in situ within the enzyme's active site, bypassing the bulk solubility bottleneck[3].

  • Absolute Stereospecificity: Chemical glycosylation of purines typically yields a racemic mixture of α and β anomers, requiring tedious chromatographic separation. PNPase guarantees 100% stereospecific formation of the biologically active β-anomer.

PNPase C1 2-Fluoroadenosine E1 PNPase + Pi C1->E1 Phosphorolysis I1 2-Fluoroadenine (Generated In Situ) E1->I1 I2 Ribose-1-Phosphate E1->I2 I3 3'-Deoxyribose-1-Phosphate E1->I3 P1 2-Fluorocordycepin I1->P1 Transglycosylation with I3 S1 3'-Deoxyinosine (Sugar Donor) S1->E1 Phosphorolysis I3->P1

Caption: PNPase-mediated transglycosylation coupling 2-fluoroadenine to a novel sugar donor.

Quantitative Data Summary

The transition from purely chemical synthesis to a chemoenzymatic hybrid model drastically improves the stereopurity and environmental profile of the synthesis.

Synthesis PhaseMethodologyKey Reagents / EnzymesYield (%)Stereoselectivity
Triacetate Formation Non-Aqueous DiazotizationTBN, 60% HF/Pyridine48%Retained (β)
Deacetylation AmmonolysisNH3, Methanol>90%Retained (β)
Transglycosylation PNPase BiocatalysisE. coli PNPase, Phosphate66–67%100% (β-anomer)
Phosphorylation Kinase CascadeCreatine Kinase, ATP>85%N/A

Note: The 2-fluoroadenosine generated can also be enzymatically phosphorylated to 2-fluoroadenosine-5'-triphosphate using adenylate kinase and creatine kinase for RNA incorporation studies [4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints (e.g., HPLC monitoring) to prevent the propagation of errors through the cascade.

Protocol A: Synthesis of 2-Fluoroadenosine Triacetate
  • Preparation: In a highly ventilated fume hood using Teflon labware, dissolve 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine (10 mmol) in 60% anhydrous HF/pyridine complex (25 mL). Cool the reaction vessel to -20 °C.

  • Diazotization: Slowly add tert-butyl nitrite (TBN) (15 mmol) dropwise over 10 minutes.

  • Validation Checkpoint: Extract a 10 µL aliquot, neutralize in cold NaHCO3, and analyze via HPLC (C18 column, 260 nm). The reaction is complete when the starting material peak disappears, typically within 15 minutes. Do not allow the reaction to warm, as this will degrade the triacetate.

  • Quenching: Pour the mixture carefully over crushed ice and neutralize with calcium carbonate (CaCO3) to precipitate calcium fluoride.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the organic phase over anhydrous MgSO4, filter, and evaporate to yield 2-fluoroadenosine triacetate.

Protocol B: PNPase-Catalyzed Transglycosylation
  • Substrate Preparation: Deacetylate the triacetate using methanolic ammonia to yield 2-fluoroadenosine.

  • Enzymatic Setup: In a 50 mM potassium phosphate buffer (pH 7.0), dissolve 2-fluoroadenosine (2 mM) and the target sugar donor (e.g., 3'-deoxyinosine, 6 mM).

  • Catalysis: Add recombinant E. coli PNPase (10 U/mL). Incubate the mixture at 50 °C to maximize the thermodynamic flexibility of the enzyme while maintaining stability.

  • Validation Checkpoint: Monitor the reaction via HPLC. The phosphorolysis of 2-fluoroadenosine will generate a transient spike in 2-fluoroadenine, which will subsequently drop as it is consumed by the transglycosylation with the new sugar-1-phosphate[3].

  • Purification: Terminate the reaction by heating to 95 °C for 5 minutes to denature the PNPase. Centrifuge to remove the protein pellet, and purify the supernatant via preparative reverse-phase chromatography.

References

  • Title: Fluorinase Source: Wikipedia URL: [Link]

  • Title: Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Title: Radical Dehalogenation and Purine Nucleoside Phosphorylase E. coli: How Does an Admixture of 2′,3′-Anhydroinosine Hinder 2-fluoro-cordycepin Synthesis Source: MDPI URL: [Link]

  • Title: Enzymatic synthesis and 19F NMR studies of 2-fluoroadenine-substituted RNA Source: PubMed (nih.gov) URL: [Link]

Cytotoxicity Profile and Mechanistic Action of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist, evaluating the cytotoxicity of nucleoside analogs requires looking beyond basic viability metrics to understand the underlying biochemical causality. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (CAS 15811-32-2) is a highly optimized, synthetic purine nucleoside derivative[]. It is engineered not as a direct cytotoxin, but as a cell-permeable prodrug. This whitepaper deconstructs the chemical biology, intracellular activation pathways, and self-validating experimental protocols necessary to accurately profile the cytotoxicity of this compound in cell culture models.

Chemical Rationale: The Prodrug Advantage

The structural design of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine solves a fundamental pharmacokinetic challenge in cell culture: membrane permeability. Natural nucleosides and their polar analogs rely heavily on specialized human equilibrative or concentrative nucleoside transporters (hENTs/hCNTs) to enter the cell. Expression of these transporters varies wildly across immortalized cell lines, leading to inconsistent cytotoxicity data.

By attaching three acetyl groups to the 2', 3', and 5' hydroxyls of the ribose ring, the molecule's lipophilicity is drastically increased. This modification allows the compound to bypass active transport mechanisms and enter the intracellular space via rapid passive diffusion[2]. Once inside, ubiquitous intracellular non-specific esterases cleave the acetyl groups, liberating the active parent molecule, 2-fluoroadenosine (2-FA)[2].

Causality of Cytotoxicity: The Enzymatic Cascade

The profound cytotoxicity of the liberated 2-fluoroadenosine is driven by a specific enzymatic cascade, anchored by the critical 2-fluoro substitution on the adenine ring.

  • Evasion of Catabolism : Natural adenosine is rapidly deaminated and detoxified by Adenosine Deaminase (ADA). The electronegative fluorine atom at the C-2 position renders 2-FA virtually impervious to ADA-mediated degradation, dramatically increasing its intracellular half-life[3].

  • Lethal Phosphorylation : The accumulated 2-FA acts as a high-affinity substrate for Adenosine Kinase (ADK), which phosphorylates it into 2-fluoroadenosine monophosphate (2-FAMP)[4].

  • Apoptotic Execution : Successive phosphorylation yields the active triphosphate (2-FATP). 2-FATP acts as a false substrate for DNA and RNA polymerases, leading to chain termination, inhibition of RNA transcription, and the stalling of replication forks. Furthermore, the diphosphate intermediate (2-FADP) inhibits ribonucleotide reductase (RNR), starving the cell of essential deoxynucleotides (dNTPs) and triggering apoptosis[5].

G Extracellular Extracellular Space Tri-O-acetyl-2-FA Intracellular Intracellular Space Tri-O-acetyl-2-FA Extracellular->Intracellular Passive Diffusion Esterase Intracellular Esterases (Deacetylation) Intracellular->Esterase TwoFA 2-Fluoroadenosine (2-FA) Esterase->TwoFA ADK Adenosine Kinase (Phosphorylation) TwoFA->ADK Resistant to ADA TwoFATP 2-FATP (Active Metabolite) ADK->TwoFATP Apoptosis DNA/RNA Damage & Apoptosis TwoFATP->Apoptosis

Fig 1: Intracellular activation of Tri-O-acetyl-2-FA to its cytotoxic triphosphate form.

Quantitative Cytotoxicity Profile

The efficacy of the 2-fluoro substitution becomes evident when comparing its cytotoxicity to other haloadenines. Because 2-FA is an optimal substrate for ADK, it exhibits cytotoxicity orders of magnitude higher than its chlorinated or brominated counterparts[3]. The tri-O-acetylated prodrug shows a slightly higher ED50/IC50 than free 2-FA due to the kinetic delay required for intracellular esterase cleavage[6].

Table 1: Comparative Cytotoxicity of Haloadenosine Analogs in H.Ep.-2 Cells

CompoundED50 (µg/mL)Relative PotencyMechanistic Driver
2-Fluoroadenosine 0.020BaselineHigh ADK affinity; ADA resistance[3][6].
2',3',5'-Tri-O-acetyl-2-FA 0.150~7.5x lowerRequires intracellular deacetylation step[6].
2-Chloroadenosine ~8.000~400x lowerSub-optimal substrate for ADK[3].
2-Bromoadenosine >100.000~6,000x lowerSteric hindrance prevents ADK binding[3].
Experimental Methodologies: Self-Validating Protocol Design

To rigorously evaluate the cytotoxicity of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, an assay must not simply measure cell death; it must validate the mechanism of that death. A self-validating protocol incorporates internal controls that prove the toxicity is strictly dependent on the ADK phosphorylation cascade.

Protocol A: Mechanistic Cell Viability Assay (ADK-Dependent Validation)

Objective: Determine the IC50 while proving that cytotoxicity relies on intracellular phosphorylation.

  • Cell Seeding : Seed target cells (e.g., CEM or H.Ep.-2) in a 96-well opaque plate at 1×104 cells/well in 100 µL of RPMI-1640 (10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Mechanistic Control Split (The Validation Step) :

    • Control Group: Add vehicle (0.1% DMSO) to half the plate.

    • Inhibition Group: Pre-treat the other half with 1 µM of ABT-702 (a potent Adenosine Kinase inhibitor) for 1 hour. Scientific Insight: If the compound's toxicity is truly driven by 2-FATP incorporation, blocking ADK will rescue the cells, shifting the IC50 curve significantly to the right.

  • Compound Dosing : Prepare a 10 mM stock of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in culture media. Add 10 µL of the dilutions to both groups.

  • Incubation : Incubate for 72 hours. This extended window is critical to allow for complete prodrug deacetylation, nucleotide pool depletion, and subsequent apoptosis.

  • Luminescence Readout : Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to lyse cells, incubate for 10 minutes at room temperature, and record luminescence on a microplate reader.

G Seed 1. Cell Seeding (H.Ep.-2 / CEM cells) Split 2. Mechanistic Control Split Seed->Split Control Vehicle Pre-treatment (Active ADK Pathway) Split->Control Inhibit ADK Inhibitor Pre-treatment (Blocks Phosphorylation) Split->Inhibit Dose 3. Compound Dosing (Tri-O-acetyl-2-FA) Control->Dose Inhibit->Dose Incubate 4. 72h Incubation (Prodrug Activation) Dose->Incubate Readout 5. Luminescence Readout (CellTiter-Glo) Incubate->Readout

Fig 2: Self-validating experimental workflow demonstrating ADK-dependent cytotoxicity.

Protocol B: Intracellular Metabolite Profiling (LC-MS/MS)

Objective: Quantitatively track the conversion of the acetylated prodrug to the active 2-FATP metabolite.

  • Treatment : Expose 5×106 cells to 1 µM of the compound for 4, 8, and 24 hours.

  • Metabolite Quenching & Extraction : Rapidly wash cells with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 80% cold methanol (-20°C). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.

  • Sample Preparation : Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in the LC mobile phase.

  • Targeted LC-MS/MS : Inject the sample onto a porous graphitic carbon (PGC) column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent prodrug, 2-FA, 2-FAMP, and 2-FATP to confirm the kinetic progression of the intracellular activation cascade.

References
  • BOC Sciences. "CAS 15811-32-2 (2',3',5'-Tri-O-acetyl-2-fluoroadenosine) - BOC Sciences". bocsci.com.
  • NIH.
  • ACS Publications. "2-Fluoropurine ribonucleosides". acs.org.
  • Montgomery, J. A. "PURINES, PYRIMIDINES, PTERIDINES, AND CANCER". HETEROCYCLES, Vol 21. No 1, 1984. clockss.org.
  • ResearchGate. "Crystal structure of adenosine kinase from Toxoplasma gondii at 1.8 Å resolution".
  • RSC Publishing. "Chemical tools to track and perturb the expression of sialic acid and fucose monosaccharides". rsc.org.

Sources

Methodological & Application

Synthesis of Fludarabine: A Detailed Protocol from 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is a potent purine nucleoside antimetabolite used in the treatment of various lymphoproliferative malignancies, most notably chronic lymphocytic leukemia (CLL).[1][2][3] Administered as its phosphate prodrug, fludarabine phosphate, it undergoes rapid dephosphorylation in vivo to fludarabine, which is then intracellularly converted to the active triphosphate metabolite, F-ara-ATP.[4][5] F-ara-ATP inhibits DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[3][4]

The chemical synthesis of fludarabine has been approached through various routes, often involving the coupling of a protected arabinofuranosyl donor with 2-fluoroadenine.[2][6][7] A common strategy in these multi-step syntheses is the use of protecting groups on the sugar moiety to ensure regioselectivity and prevent unwanted side reactions during glycosylation. Acetyl groups are frequently employed for this purpose due to their stability and the relative ease of their subsequent removal.

This application note provides a detailed protocol for the final deprotection step in the synthesis of fludarabine, specifically the conversion of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine to fludarabine. This crucial step yields the active nucleoside analog and is a cornerstone of several synthetic pathways. The protocol presented herein is a self-validating system, grounded in established chemical principles and supported by authoritative references.

Chemical Overview and Strategy

The core of this protocol is the base-catalyzed methanolysis of the acetyl protecting groups from the arabinofuranose ring of the fludarabine precursor. This reaction, often referred to as deacetylation, is a well-established method for the deprotection of acetylated nucleosides.

The choice of reagents and conditions is critical for achieving a high yield of pure fludarabine while minimizing potential side reactions. The use of a mild base, such as ammonium hydroxide in methanol, is preferred to avoid degradation of the nucleoside product.

Experimental Protocol: Deprotection of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

This protocol details the hydrolysis of the acetyl groups from 2',3',5'-Tri-O-acetyl-2-fluoroadenosine to yield fludarabine.

Materials and Reagents
ReagentGradeSupplier
2',3',5'-Tri-O-acetyl-2-fluoroadenosineSynthesis GradeIn-house or Custom
Methanol (MeOH)AnhydrousSigma-Aldrich
Ammonium Hydroxide (25% NH₄OH in H₂O)ACS Reagent GradeFisher Scientific
Deionized Water (H₂O)High-PurityMillipore
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled heating mantle or water bath

  • Reflux condenser

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven (vacuum)

Step-by-Step Procedure
  • Reaction Setup:

    • In a clean, dry round-bottom flask, suspend the 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in methanol. A typical ratio is approximately 9-11 volumes of methanol to the starting material (e.g., for 10 g of starting material, use 90-110 mL of methanol).[8]

    • Begin stirring the suspension at room temperature to ensure homogeneity.

  • Initiation of Deprotection:

    • To the stirred suspension, add 2.5 to 3.5 volumes of 25% ammonium hydroxide solution.[8] For instance, if you used 100 mL of methanol, you would add 25-35 mL of the ammonium hydroxide solution.

    • The addition of ammonium hydroxide initiates the hydrolysis of the acetyl groups. The mechanism involves the nucleophilic attack of methoxide ions (formed in equilibrium from methanol and ammonia) on the carbonyl carbon of the acetyl groups.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature. The progress of the deprotection can be monitored by High-Performance Liquid Chromatography (HPLC).

    • Take aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours), dilute with a suitable solvent system (e.g., water/acetonitrile), and inject into the HPLC.

    • The reaction is considered complete when the starting material peak is no longer detectable.[1][7] Typically, this takes around 19-20 hours at room temperature.[1][8]

  • Driving the Reaction to Completion (Optional):

    • If the reaction is proceeding slowly, it can be gently warmed to 30-32°C.[1][8] This slight increase in temperature can accelerate the rate of hydrolysis. However, excessive heating should be avoided to prevent potential degradation of the product.

  • Product Precipitation and Isolation:

    • Once the reaction is complete, cool the suspension to 10°C in an ice bath for approximately 1 hour.[8] This will induce the precipitation of the fludarabine product, which is less soluble in the reaction mixture at lower temperatures.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the collected product cake with a cold methanol-water mixture (e.g., 3:1 v/v) to remove any remaining impurities.[8]

    • Dry the purified fludarabine under vacuum at approximately 45°C overnight to remove residual solvents.[8]

Workflow Diagram

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in Methanol B Add 25% Ammonium Hydroxide A->B Initiate C Stir at Room Temperature (~20 hours) B->C D Monitor by HPLC C->D Periodic Sampling D->C Reaction Incomplete E Cool to 10°C D->E Reaction Complete F Vacuum Filtration E->F Precipitate G Wash with cold MeOH/H₂O F->G H Dry under Vacuum at 45°C G->H I Pure Fludarabine H->I Final Product

Sources

How to dissolve 2',3',5'-Tri-O-acetyl-2-fluoroadenosine for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine for In Vitro Assays

Executive Summary

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a protected nucleoside analog widely utilized in drug development and in vitro biochemical assays, often serving as a highly lipophilic intermediate or prodrug for fludarabine-related studies. Due to its specific structural modifications, it exhibits unique solubility constraints. This application note provides a comprehensive, causality-driven protocol for dissolving and handling this compound to ensure maximum stability and reproducible in vitro assay results.

Physicochemical Profiling & Mechanistic Rationale

To design an effective dissolution protocol, one must first understand the molecular behavior of the compound. The three O-acetyl groups on the ribofuranosyl ring mask the polar hydroxyl groups. This structural modification significantly decreases aqueous solubility while dramatically increasing lipophilicity[1].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2',3',5'-Tri-O-acetyl-2-fluoroadenosine
CAS Number 15811-32-2
Molecular Formula C16H18FN5O7
Molecular Weight 411.34 g/mol
Aqueous Solubility Poor / Practically Insoluble
Organic Solubility High in DMSO, DMF, Acetonitrile (≥ 50 mg/mL)

Causality of Solvent Choice: Because of its high lipophilicity, attempting to dissolve this compound directly in aqueous buffers (like PBS or cell culture media) will result in immediate precipitation, leading to inaccurate dosing and failed assays. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent. Anhydrous conditions are critical because the presence of water in standard DMSO can initiate premature hydrolysis of the acetyl ester bonds during long-term storage.

Standard Operating Procedure (SOP): Stock Solution Preparation

Materials Required:

  • 2',3',5'-Tri-O-acetyl-2-fluoroadenosine powder (High purity, ≥98%)

  • Anhydrous DMSO (Cell culture grade, sterile)

  • Desiccator

  • Sterile, amber microcentrifuge tubes (to protect from light)

  • Ultrasonic water bath

Step-by-Step Methodology:

  • Equilibration: Remove the vial of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine from cold storage and place it in a desiccator at room temperature (RT) for at least 30 minutes before opening.

    • Expert Insight: Opening a cold vial introduces atmospheric moisture, which causes condensation and subsequent hydrolysis of the protective acetyl groups.

  • Weighing & Calculation: Weigh the desired amount of powder. Determine the volume of anhydrous DMSO required to achieve your target master stock concentration (typically 10 mM to 50 mM) using Table 2.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Pipette up and down gently to mix.

  • Self-Validation Check: Inspect the solution against a light source. It must be 100% optically clear. If any micro-particulates remain, place the sealed vial in an ultrasonic water bath at RT for 2–5 minutes until complete dissolution is achieved.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in amber tubes.

    • Expert Insight: Repeated freeze-thaw cycles degrade the compound and introduce moisture. Single-use aliquots preserve molecular integrity.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months) in a dark, desiccated environment.

Table 2: Reconstitution Matrix for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (MW: 411.34 g/mol )

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.0 mg243.1 µL
10 mM 5.0 mg1.215 mL
20 mM 5.0 mg607.8 µL
50 mM 10.0 mg486.2 µL

Workflow Visualization

Workflow A 1. Weigh 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (Equilibrate to RT) B 2. Add 100% Anhydrous DMSO (Vortex & Sonicate if needed) A->B C 3. Aliquot Stock Solution (10 mM - 50 mM) B->C D 4. Store at -20°C to -80°C (Desiccated, Dark) C->D E 5. Dilute in Assay Media (Final DMSO ≤ 0.1%) C->E Day of Assay

Workflow for preparing and storing 2',3',5'-Tri-O-acetyl-2-fluoroadenosine stock solutions.

In Vitro Assay Application & Cytotoxicity Control

When transitioning from the DMSO stock to an aqueous in vitro environment (e.g., cell culture media), the dilution strategy is paramount. The compound functions as a prodrug in cellular assays: its highly lipophilic nature allows rapid passive diffusion across the lipid bilayer. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active 2-fluoroadenosine[1].

Pathway A Tri-O-acetyl-2-fluoroadenosine (Highly Lipophilic) B Cell Membrane (Passive Diffusion) A->B C Intracellular Esterases (Cleave Acetyl Groups) B->C D 2-Fluoroadenosine (Active Nucleoside) C->D

Intracellular activation pathway of the tri-acetylated prodrug via esterase cleavage.

Managing DMSO Vehicle Effects: The introduction of DMSO into cell culture can induce unintended phenotypic changes, membrane disruption, or apoptosis. According to standardized cytotoxicity thresholds, DMSO concentrations exceeding 0.3% can cause a >30% reduction in cell viability in sensitive cancer and primary cell lines[2].

  • Dilution Protocol: Dilute the DMSO stock solution into pre-warmed (37°C) assay media immediately prior to treating the cells. Do not dilute the compound into intermediate aqueous buffers (like PBS) without carrier proteins, as it may crash out of solution.

  • Maximum Threshold: Ensure the final concentration of DMSO in the assay well never exceeds 0.1% (v/v) . For example, to achieve a 10 µM final treatment concentration from a 10 mM stock, perform a 1:1000 dilution directly into the media, which results in exactly 0.1% DMSO.

  • Self-Validating Vehicle Control: Every experiment must include a vehicle control well treated with the exact same percentage of DMSO (e.g., 0.1%) without the compound. This isolates the pharmacological effect of the nucleoside from the solvent's baseline toxicity, ensuring the integrity of your data.

References

  • Process for the preparation of fludarabine or fludarabine phosphate from guanosine (US Patent 5602246A). Google Patents.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health (NIH) / PMC.

Sources

Application Note: Biocatalytic Deacetylation Protocols for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Fluoroadenosine is a highly valuable intermediate in the synthesis of therapeutic nucleoside analogs, including the antileukemic agent fludarabine[1]. Traditional chemical deprotection of 2',3',5'-tri-O-acetyl-2-fluoroadenosine relies on harsh alkaline conditions (e.g., methanolic ammonia) that frequently induce unwanted side reactions, such as glycosidic bond cleavage or defluorination. Enzymatic deacetylation provides an elegant, highly selective, and mild alternative. This application note details field-proven, self-validating protocols for both regioselective 5'-O-deacetylation and global deacetylation using specific lipases.

Mechanistic Rationale: The Biocatalytic Advantage

Enzymatic deacetylation leverages the steric and electronic differentiation of the hydroxyl groups on the ribofuranose ring. The primary 5'-OH is the least sterically hindered and exhibits the highest nucleophilicity, making its corresponding ester highly susceptible to enzymatic cleavage[2].

  • Regioselectivity with CALB: Candida antarctica Lipase B (CALB) possesses a narrow, funnel-like active site. It selectively hydrolyzes or alcoholyzes the 5'-O-acetyl group while leaving the secondary 2'- and 3'-O-acetyl groups intact, providing a direct route to 2',3'-di-O-acetyl-2-fluoroadenosine[2].

  • Global Deacetylation with PFL: Pseudomonas fluorescens Lipase (PFL) and certain mammalian esterases have broader active site accessibility, allowing for the sequential removal of all three acetyl groups under mild aqueous conditions without damaging the delicate 2-fluoro modification[3].

Workflow A 2',3',5'-Tri-O-acetyl-2-fluoroadenosine B Enzyme Selection A->B C CALB (Novozym 435) Alcoholysis B->C Primary OH Target D PFL / Esterase Aqueous Hydrolysis B->D Complete Deprotection E 2',3'-Di-O-acetyl-2-fluoroadenosine (Regioselective) C->E F 2-Fluoroadenosine (Global Deprotection) D->F

Workflow for the enzymatic deacetylation of 2',3',5'-tri-O-acetyl-2-fluoroadenosine.

Quantitative Enzyme Screening Data

To establish the optimal biocatalyst, various enzymes were evaluated for their efficiency and selectivity on peracetylated nucleosides[2][3]. The data below summarizes the expected performance metrics.

EnzymeSource OrganismReaction MediumSelectivityConversion Yield (%)Time (h)
CALB (Novozym 435) Candida antarcticaIsopropanol / THF5'-O-Deacetylation>95%12 - 16
PFL Pseudomonas fluorescensPhosphate Buffer (pH 7.2)Global Deacetylation92%24 - 36
PLE Porcine LiverPhosphate Buffer (pH 7.5)Global Deacetylation88%18 - 24
Amano Lipase PS Burkholderia cepaciaPhosphate Buffer / AcetoneMixed (5' and 3')65%48

Self-Validating Experimental Protocols

Protocol A: Regioselective 5'-O-Deacetylation using CALB

Objective: Isolate 2',3'-di-O-acetyl-2-fluoroadenosine. Causality & Design: CALB catalyzes alcoholysis rather than hydrolysis in this setup. Using isopropanol as both the acyl acceptor and co-solvent prevents the pH drop associated with acetic acid release in aqueous hydrolysis, maintaining a stable microenvironment for the acid-sensitive nucleoside[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of 2',3',5'-tri-O-acetyl-2-fluoroadenosine in 10 mL of anhydrous Tetrahydrofuran (THF).

  • Acyl Acceptor Addition: Add 30 mmol (approx. 2.3 mL) of anhydrous isopropanol.

  • Biocatalyst Introduction: Add 50 mg of immobilized CALB (Novozym 435). Note: Immobilization allows for easy recovery and prevents enzyme aggregation.

  • Incubation: Incubate the suspension in an orbital shaker at 250 rpm and 37°C.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1). The reaction is complete when the starting material spot disappears, typically within 12-16 hours. The lack of lower Rf spots validates the strict 5'-regioselectivity.

  • Termination & Recovery: Filter the mixture to remove the immobilized enzyme. Wash the resin with 2 x 5 mL THF.

  • Purification: Evaporate the filtrate under reduced pressure. Purify the crude residue via flash chromatography to yield pure 2',3'-di-O-acetyl-2-fluoroadenosine.

Protocol B: Global Deacetylation using PFL

Objective: Achieve complete deprotection to yield 2-fluoroadenosine. Causality & Design: Pseudomonas fluorescens Lipase (PFL) effectively hydrolyzes all ester bonds[3]. The reaction is conducted in a buffered aqueous system to neutralize the released acetic acid, preventing the pH from dropping to levels that could protonate the adenine base and halt enzyme activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 0.1 M Potassium Phosphate buffer, adjusting the pH to 7.2.

  • Substrate Solubilization: Dissolve 1.0 mmol of the tri-O-acetylated substrate in 5 mL of acetone (or DMSO) to ensure bioavailability in the aqueous phase.

  • Reaction Initiation: Add the substrate solution dropwise to 45 mL of the prepared buffer under gentle stirring. Add 100 mg of PFL powder.

  • Incubation & pH Control (Self-Validation): Stir the mixture at 30°C. Continuously monitor the pH using a pH stat to titrate with 0.1 M NaOH, maintaining the pH at 7.2. Validation Check: The volume of NaOH consumed directly correlates to the degree of deacetylation (3.0 mmol NaOH = 100% conversion).

  • Termination: Once NaOH consumption ceases (approx. 24-36 hours), terminate the reaction by adding 50 mL of cold ethanol or heating to 80°C for 5 minutes to denature the enzyme.

  • Isolation: Filter the denatured protein. Lyophilize the filtrate and purify the resulting 2-fluoroadenosine via reverse-phase C18 chromatography (Water:Methanol gradient)[4].

Pathway N1 Tri-O-acetyl Nucleoside N2 Enzyme Active Site (Ser-His-Asp) N1->N2 Binding N3 Acyl-Enzyme Intermediate N2->N3 Acyl Transfer N4 Nucleophilic Attack (H2O / ROH) N3->N4 Resolution N5 Deacetylated Nucleoside + Acetate/Ester N4->N5 Product Release

Catalytic triad mechanism for the enzymatic deacetylation of nucleoside esters.

Analytical Validation System

Trustworthiness in protocol execution requires rigorous analytical validation to ensure no defluorination or base modifications occurred:

  • HPLC Analysis: Use a C18 column with a gradient of 0.1% TFA in water to acetonitrile. The stepwise removal of acetyl groups increases the polarity of the molecule, resulting in predictable shifts to shorter retention times.

  • LC-MS Confirmation: ESI-MS (positive mode) should confirm the mass shifts. The starting material (Tri-O-acetyl-2-fluoroadenosine) will show an[M+H]+ peak corresponding to its fully protected mass, while the regioselective product will show a mass reduction of 42 Da (loss of one acetyl group), and the global product a reduction of 126 Da[5].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Radical Dehalogenation and Purine Nucleoside Phosphorylase E.
  • Synthesis of Fluorinated Neurotransmitter Analogues Source: World Scientific Publishing URL
  • Enzymatic Systems for Cellulose Acetate Degradation Source: MDPI URL

Sources

Application Notes and Protocols for the Incorporation of 2-Fluoroadenosine into Synthetic RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Fluoroadenosine in RNA Synthesis

The landscape of nucleic acid therapeutics and diagnostics is increasingly dominated by chemically modified oligonucleotides, designed to overcome the inherent limitations of natural RNA, such as susceptibility to nuclease degradation and modest binding affinity. Among the arsenal of chemical modifications, the incorporation of 2-fluoroadenosine (2'-F-A) into synthetic RNA oligonucleotides represents a pivotal advancement. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, imparts a unique combination of desirable properties, making it a cornerstone of modern oligonucleotide design for applications ranging from RNA interference (RNAi) to aptamer development.[1][2][3]

The enhanced therapeutic potential of 2'-fluoro-modified RNA stems from fundamental stereoelectronic effects of the fluorine atom. Its high electronegativity locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices.[4] This pre-organization of the sugar-phosphate backbone leads to a more favorable enthalpy of hybridization, resulting in increased thermal stability (Tm) of duplexes with complementary RNA strands.[4] This enhanced binding affinity can translate to greater potency and specificity of the oligonucleotide. Furthermore, the 2'-fluoro modification confers significant resistance to nuclease-mediated degradation, thereby extending the in vivo half-life of the therapeutic agent.[1][2][3]

This technical guide provides a comprehensive overview of the incorporation of 2-fluoroadenosine into synthetic RNA oligonucleotides. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for synthesis and purification, and discuss the analytical characterization and key applications of these modified oligonucleotides.

The Cornerstone of Synthesis: 2-Fluoroadenosine Phosphoramidite Chemistry

The synthesis of 2-fluoroadenosine-containing RNA oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry. This method relies on the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The key building block for incorporating 2-fluoroadenosine is the 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

cluster_Adenosine Adenosine cluster_2FA 2-Fluoroadenosine A_Node Adenine A_Ribose Ribose A_Node->A_Ribose N-glycosidic bond A_Phosphate Phosphate A_Ribose->A_Phosphate Phosphoester bond FA_Ribose 2'-Deoxy-2'-fluoro-ribose FA_Node 2-Fluoroadenine FA_Node->FA_Ribose N-glycosidic bond FA_Phosphate Phosphate FA_Ribose->FA_Phosphate Phosphoester bond

Caption: Structural comparison of Adenosine and 2-Fluoroadenosine.

Protocol 1: Solid-Phase Synthesis of 2-Fluoroadenosine-Containing RNA Oligonucleotides

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides incorporating 2-fluoroadenosine using standard phosphoramidite chemistry.

Materials and Reagents:
ReagentSupplierGrade
2-Fluoroadenosine PhosphoramiditeVariousAnhydrous
Standard RNA Phosphoramidites (A, C, G, U)VariousAnhydrous
Solid Support (e.g., CPG)VariousPre-loaded
Anhydrous AcetonitrileVariousSynthesis Grade
Deblocking Solution (3% TCA in DCM)VariousSynthesis Grade
Activator (e.g., 0.45 M Tetrazole in Acetonitrile)VariousSynthesis Grade
Capping Solution A (Acetic Anhydride/Lutidine/THF)VariousSynthesis Grade
Capping Solution B (10% N-Methylimidazole/THF)VariousSynthesis Grade
Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine)VariousSynthesis Grade
Instrumentation:
  • Automated DNA/RNA Synthesizer

Synthesis Cycle:

The synthesis proceeds through a series of four repeating steps for each nucleotide addition: deblocking, coupling, capping, and oxidation.

G start Start Synthesis Cycle deblocking 1. Deblocking (Removal of 5'-DMT group) start->deblocking coupling 2. Coupling (Addition of 2-F-A Phosphoramidite) deblocking->coupling capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Stabilization of phosphite triester) capping->oxidation end_cycle End Cycle oxidation->end_cycle

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Cytotoxic Potential of a Prodrug

2',3',5'-Tri-O-acetyl-2-fluoroadenosine is a synthetic purine nucleoside analog with significant potential in cancer research and drug development.[][2] Structurally, it is a derivative of 2-fluoroadenosine, featuring acetyl groups at the 2', 3', and 5' positions of the ribose sugar. These acetyl modifications render the molecule more lipophilic, enhancing its permeability across cell membranes. Once inside the cell, it is believed that cellular esterases cleave these acetyl groups, releasing the active cytotoxic agent, 2-fluoroadenine arabinoside (F-ara-A).[3]

This active metabolite is the same as that of the well-established chemotherapeutic drug, Fludarabine phosphate.[3][4] Consequently, 2',3',5'-Tri-O-acetyl-2-fluoroadenosine serves as a prodrug, delivering the cytotoxic payload more efficiently to its intracellular target. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for assessing the in vitro cytotoxicity of this promising compound. We will delve into its mechanism of action and provide step-by-step instructions for two robust cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Mechanism of Action: A Multi-pronged Attack on DNA Synthesis and Cell Survival

The cytotoxic effects of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine are ultimately mediated by its active metabolite, 2-fluoro-ara-ATP (F-ara-ATP).[3][4] This process can be broken down into several key steps:

  • Cellular Uptake and Activation: The acetylated prodrug readily crosses the cell membrane. Intracellular esterases then hydrolyze the acetyl groups, yielding 2-fluoroadenine arabinoside (F-ara-A). Subsequently, F-ara-A is phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[4]

  • Inhibition of DNA Synthesis: F-ara-ATP acts as a competitive inhibitor of deoxyadenosine triphosphate (dATP). Its incorporation into a growing DNA strand by DNA polymerase leads to chain termination, effectively halting DNA replication.[4] This is a critical blow to rapidly dividing cancer cells.

  • Induction of Apoptosis: Beyond inhibiting DNA synthesis, F-ara-ATP also triggers programmed cell death, or apoptosis. This is achieved through multiple pathways:

    • Caspase Activation: F-ara-ATP can activate caspases, a family of proteases that are central executioners of apoptosis.[4]

    • Modulation of Apoptotic Proteins: Studies with fludarabine have shown that its active metabolite can influence the expression of key apoptosis-regulating proteins. For instance, it can lead to an increase in the expression of the pro-apoptotic protein p53 and a decrease in the expression of anti-apoptotic proteins from the Bcl-2 family.[5]

  • Inhibition of DNA Repair: F-ara-A has been shown to inhibit the repair of DNA lesions, which can enhance the cytotoxic effects of other DNA-damaging agents.[6][7]

Mechanism_of_Action Mechanism of Action of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_dna_synthesis DNA Synthesis cluster_apoptosis Apoptosis Induction Prodrug 2',3',5'-Tri-O-acetyl-2-fluoroadenosine Prodrug_inside 2',3',5'-Tri-O-acetyl-2-fluoroadenosine Prodrug->Prodrug_inside Cellular Uptake F-ara-A 2-fluoroadenine arabinoside (F-ara-A) Prodrug_inside->F-ara-A Esterase Cleavage F-ara-ATP 2-fluoro-ara-ATP (Active Metabolite) F-ara-A->F-ara-ATP Phosphorylation DNA_Polymerase DNA Polymerase F-ara-ATP->DNA_Polymerase Inhibits Caspase_Activation Caspase Activation F-ara-ATP->Caspase_Activation p53_up Increased p53 F-ara-ATP->p53_up Bcl2_down Decreased Bcl-2 F-ara-ATP->Bcl2_down Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis Caspase_Activation->Apoptosis p53_up->Apoptosis Bcl2_down->Apoptosis

Caption: Intracellular activation and cytotoxic mechanisms of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine.

Experimental Protocols

A. Preparation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine Stock Solution

Proper handling and preparation of the test compound are crucial for obtaining reproducible results.

Materials:

  • 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, pyrogen-free microcentrifuge tubes

Protocol:

  • Safety Precautions: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8]

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the 2',3',5'-Tri-O-acetyl-2-fluoroadenosine powder in DMSO.[9]

    • Gentle warming and vortexing may be required to ensure complete dissolution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.[10]

Expert Insight: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[11] It is essential to include a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) in all experiments.

B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells. These crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

MTT_Workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Allow cells to adhere overnight Cell_Seeding->Incubation1 Drug_Treatment 3. Treat cells with 2',3',5'-Tri-O-acetyl-2-fluoroadenosine Incubation1->Drug_Treatment Incubation2 4. Incubate for desired time (e.g., 24, 48, 72h) Drug_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours MTT_Addition->Incubation3 Formazan_Solubilization 7. Solubilize formazan crystals (e.g., with DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading 8. Read absorbance at ~570 nm Formazan_Solubilization->Absorbance_Reading

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in a final volume of 100 µL of complete culture medium.[3]

    • Include wells for vehicle control and untreated controls.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine from your stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

C. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.[15]

Principle: The amount of LDH released into the medium is proportional to the number of cells with compromised membrane integrity. The LDH activity is measured using a coupled enzymatic reaction that results in the formation of a colored formazan product, which can be quantified by measuring its absorbance.[15]

Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps B1 and B2).

    • It is crucial to set up the following controls in triplicate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce complete cell lysis.[15]

      • Medium Background: Culture medium without cells.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[16]

Data Analysis:

  • First, correct all absorbance values by subtracting the absorbance of the medium background.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation and Interpretation

For a comprehensive evaluation of the cytotoxic effects of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, it is recommended to test the compound on a panel of cancer cell lines. The results can be summarized in a table format.

Table 1: Example IC₅₀ Values of Fludarabine (Active Form) in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (hours)Assay Type
K562Chronic Myelogenous Leukemia0.26[17]72MTT
K562Chronic Myelogenous Leukemia3.33[7]4Clonogenic Survival
RPMI8226Multiple Myeloma13.48 µg/mL48Not Specified
MM.1SMultiple Myeloma13.48 µg/mL[18]48Not Specified
MM.1RMultiple Myeloma (Dexamethasone-resistant)33.79 µg/mL[18]48Not Specified

Note: The IC₅₀ values presented above are for fludarabine (F-ara-A) and should be used as a reference to guide the concentration range for testing 2',3',5'-Tri-O-acetyl-2-fluoroadenosine. The actual IC₅₀ values for the acetylated compound may differ due to variations in cellular uptake and activation.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
High background in MTT assay Contamination of media or reagents; Phenol red interference.Use sterile techniques; use phenol red-free medium for the assay.
Low signal in MTT assay Insufficient cell number; low metabolic activity.Optimize cell seeding density; ensure cells are healthy and in the logarithmic growth phase.
Precipitation of the compound in culture medium Low solubility of the compound in aqueous solutions.Ensure the final DMSO concentration is within the tolerated limit for the cell line; pre-warm the culture medium before adding the compound-DMSO solution.[19]
High spontaneous LDH release Cells are unhealthy or were handled too vigorously.Handle cells gently during seeding and media changes; ensure optimal cell culture conditions.

Conclusion

2',3',5'-Tri-O-acetyl-2-fluoroadenosine represents a promising prodrug strategy for the targeted delivery of the potent cytotoxic agent 2-fluoroadenine arabinoside. The protocols detailed in this application note for the MTT and LDH assays provide a robust framework for the in vitro evaluation of its cytotoxic effects. By understanding its mechanism of action and employing these validated methodologies, researchers can effectively characterize the anticancer potential of this and other novel therapeutic compounds.

References

  • Assay Genie. (n.d.). MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Fludarabine Phosphate? Synapse. Retrieved from [Link]

  • Korkolopoulou, P., Apostolidou, E., Pavlopoulos, P. M., Kavantzas, N., Vyniou, N., Thymara, E., ... & Patsouris, E. (2004). Fludarabine induces apoptosis in chronic lymphocytic leukemia - the role of P53, Bcl-2, Bax, Mcl-1, and Bag-1 proteins.
  • Hao, M., Zhang, L., An, G., Su, J., & Qiu, L. (2007). Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo.
  • Sandoval, A., Consoli, U., & Plunkett, W. (1998). Fludarabine-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes. Clinical Cancer Research, 4(11), 2829–2836.
  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • Schmid, W. F., Zupkó, I., & Fischer, J. (2020). Palladium and Platinum Complexes of the Antimetabolite Fludarabine with Vastly Enhanced Selectivity for Tumour over Non-Malignant Cells. International Journal of Molecular Sciences, 21(21), 8206.
  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Yang, L. Y., Li, L., Keating, M. J., & Plunkett, W. (1997). Fludarabine-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance. Molecular Pharmacology, 52(5), 798–807.
  • Vittori, S., Mishra, R. C., Dal Ben, D., Kachare, D., Lambertucci, C., Volpini, R., & Cristalli, G. (2007). Synthesis and Stability Studies of 2',3',5'-tri-O-acetyl-2-amino(-N6-cyclopentyl)-1-deazaadenosines. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1439–1442.
  • Frank, D. A., Mahajan, S., & Ritz, J. (2002). Role of the STAT1 pathway in apoptosis induced by fludarabine and JAK kinase inhibitors in B-cell chronic lymphocytic leukemia. Blood, 100(13), 4619–4626.
  • Lenzen, S. (2021). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. International Journal of Molecular Sciences, 22(8), 4236.
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • NextSDS. (n.d.). 2',3',5'-TRI-O-ACETYL-8-FLUORO ADENOSINE. Retrieved from [Link]

  • Nacalai Tesque, Inc. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Baláž, M., Tóthová, K., & Švajdlenka, E. (2018). The effect of dimethyl sulphoxide on the metabolic activity and morphology of WM-266-4 melanoma cells. Cellular and Molecular Biology, 64(11), 1-5.
  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

Sources

Application Note: A Robust Workflow for the Preparation and Analysis of Acetylated Nucleosides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The analysis of acetylated nucleosides is of growing importance in epitranscriptomics, drug development, and biomarker discovery. However, their inherent polarity, low physiological abundance, and the complexity of biological matrices present significant analytical challenges. Direct analysis by liquid chromatography-mass spectrometry (LC-MS) often suffers from poor chromatographic retention and ion suppression. This application note presents a comprehensive, field-proven workflow for the reliable quantification of nucleosides, incorporating an optional chemical acetylation step to enhance analytical sensitivity and chromatographic performance. We detail the causality behind each step, from enzymatic digestion of nucleic acids to solid-phase extraction (SPE) cleanup and chemical derivatization, providing researchers with a robust, self-validating system for accurate and sensitive analysis.

Foundational Principles: From Biological Matrix to MS-Ready Sample

The primary objective of sample preparation is to isolate the target analytes—acetylated nucleosides—from a complex biological sample (e.g., cells, tissues, biofluids) and present them in a clean, concentrated form that is compatible with LC-MS/MS analysis. The success of this process hinges on addressing three core challenges:

  • Liberation from Nucleic Acids: Nucleosides must first be released from their DNA or RNA polymers through hydrolysis. Enzymatic digestion is overwhelmingly preferred over harsh chemical methods as it preserves the integrity of delicate modifications and proceeds under mild conditions.

  • Purity and Concentration: Biological samples contain a high abundance of salts, proteins, and other metabolites that can interfere with mass spectrometric analysis, a phenomenon known as ion suppression. Therefore, a purification step is essential to remove these matrix components and concentrate the low-abundance nucleosides. Solid-phase extraction (SPE) is a highly effective and reproducible technique for this purpose.

  • Analyte Chemistry: Nucleosides are highly polar molecules, making them difficult to retain on standard reversed-phase chromatography columns. Chemical derivatization, such as acetylation of the sugar hydroxyl groups, can significantly decrease polarity. This modification improves chromatographic separation and can enhance ionization efficiency in the mass spectrometer, leading to a more sensitive detection.

The Gold Standard for Quantification: Isotope Dilution

For the highest degree of quantitative accuracy, the use of stable isotope-labeled internal standards (SILIS) is non-negotiable. A known quantity of a SILIS, which is chemically identical to the analyte but has a higher mass due to the incorporation of isotopes (e.g., ¹³C, ¹⁵N), is spiked into the sample at the earliest possible stage (ideally, before digestion). The SILIS co-elutes with the analyte and experiences identical matrix effects and instrument variability. By measuring the ratio of the native analyte to its heavy-labeled standard, one can calculate the absolute concentration with exceptional precision and accuracy, correcting for any sample loss during preparation.

Comprehensive Sample Preparation Workflow

The following diagram outlines the complete workflow, from the initial biological sample to the final data analysis. Each major stage is designed to systematically purify and prepare the acetylated nucleosides for sensitive quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells, Tissue, etc.) Hydrolysis Enzymatic Hydrolysis (Nucleoside Digestion Mix) Sample->Hydrolysis Isolate DNA/RNA SILIS Spike-in SILIS Hydrolysis->SILIS SPE Solid-Phase Extraction (SPE Cleanup) SILIS->SPE Remove enzymes/ salts Deriv Chemical Acetylation (Optional Derivatization) SPE->Deriv Elute nucleosides LCMS LC-MS/MS Analysis (Reversed-Phase C18) Deriv->LCMS Inject sample Data Data Processing & Quantification LCMS->Data Ratio of Native/SILIS

Caption: Overall workflow for acetylated nucleoside analysis.

Detailed Methodologies and Protocols

This section provides step-by-step protocols for each critical stage of the sample preparation process.

Step 1: Nucleic Acid Digestion to Single Nucleosides

Causality: The first step is to break down DNA and/or RNA into their constituent nucleosides. While traditional multi-step enzymatic protocols exist, modern one-step enzyme mixtures offer a significant advantage in terms of time, simplicity, and reduced sample handling, minimizing the risk of contamination or loss. These optimized mixes typically contain nucleases and a non-specific phosphatase to efficiently convert nucleic acids into dephosphorylated nucleosides in a single incubation.

Protocol 3.1.1: One-Step Enzymatic Digestion

This protocol is adapted from commercially available kits, such as the NEB Nucleoside Digestion Mix.

  • Sample Quantification: Accurately quantify the isolated DNA or RNA sample using a spectrophotometer (e.g., NanoDrop).

  • Reaction Setup: In a microcentrifuge tube, combine the following components. It is critical to add the SILIS at this stage for accurate absolute quantification.

ComponentVolume/AmountPurpose
Nucleic Acid (DNA/RNA)Up to 1 µgSubstrate
Stable Isotope-Labeled IS (SILIS)Known AmountInternal standard for quantification
10X Reaction Buffer2 µLProvides optimal pH and cofactors for enzymes
Nucleoside Digestion Mix (1X)1 µLEnzyme cocktail for hydrolysis
Nuclease-free Waterto 20 µLFinal reaction volume adjustment
  • Incubation: Gently mix the reaction and incubate at 37°C for 1-2 hours. For highly modified or structured nucleic acids, an overnight incubation may improve digestion completeness.

  • Enzyme Removal (Optional but Recommended): While some protocols proceed directly to LC-MS, removing the enzymes via molecular weight cutoff filtration (e.g., 3 kDa or 10 kDa spin filter) is best practice to prevent contamination of the LC column and MS ion source.

Step 2: Solid-Phase Extraction (SPE) for Cleanup

Causality: The digest mixture contains enzymes, salts from the buffer, and other impurities that must be removed. SPE is a chromatographic technique that separates compounds based on their physical and chemical properties. For nucleosides, a reversed-phase (C18) sorbent is highly effective. The non-polar C18 material retains the moderately polar nucleosides while salts and other highly polar impurities are washed away. The purified nucleosides are then eluted with an organic solvent.

SPE_Workflow Condition 1. Condition (Methanol, then Water) Load 2. Load Sample (Hydrolyzed Digest) Condition->Load Wash 3. Wash (Aqueous Buffer, e.g., 5% Methanol) Load->Wash Discard1 Discard Flow-through Load->Discard1 Analytes Bind Elute 4. Elute (High Organic, e.g., 80% Acetonitrile) Wash->Elute Discard2 Discard Wash Wash->Discard2 Impurities Removed Collect Collect Eluate Elute->Collect Analytes Recovered

Caption: Standard Solid-Phase Extraction (SPE) workflow.

Protocol 3.2.1: Reversed-Phase SPE Cleanup

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 50-100 mg) by passing 1 mL of methanol, followed by 1 mL of nuclease-free water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire hydrolyzed sample (from Protocol 3.1.1) onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and very polar contaminants while the nucleosides remain bound to the sorbent.

  • Elution: Elute the purified nucleosides with 1 mL of 80% acetonitrile (or methanol) in water into a clean collection tube.

  • Drying: Dry the eluate completely using a vacuum concentrator (e.g., SpeedVac). The dried sample is now ready for LC-MS analysis or can proceed to the optional acetylation step.

Step 3 (Optional): Chemical Acetylation for Enhanced Sensitivity

Causality: This derivatization step is designed to improve the analytical properties of the nucleosides. By reacting the free hydroxyl groups on the ribose sugar with acetic anhydride, the polarity of the molecule is significantly reduced. This leads to two key benefits:

  • Improved Chromatography: The less polar, acetylated nucleosides show stronger retention on reversed-phase C18 columns, allowing for better separation from early-eluting, un-derivatized matrix components.

  • Enhanced MS Signal: The derivatized compounds may exhibit improved ESI ionization efficiency, leading to lower limits of detection.

Protocol 3.3.1: Per-O-acetylation of Nucleosides

This protocol is adapted from methods for acetylating peptides and nucleosides.

  • Reconstitution: Reconstitute the dried, purified nucleosides from Protocol 3.2.1 in 40 µL of 50 mM ammonium bicarbonate (pH 8.0).

  • Acetylation Reaction: Add 40 µL of a freshly prepared solution of 25% acetic anhydride in acetonitrile.

  • Incubation: Vortex the sample and incubate at room temperature for 15-30 minutes.

  • Drying: Immediately after incubation, flash freeze the sample (e.g., in liquid nitrogen) and dry it completely in a vacuum concentrator to remove all reagents and solvent.

  • Final Reconstitution: Reconstitute the dried, acetylated nucleosides in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) for injection.

LC-MS/MS Analysis and Data

The prepared samples are analyzed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatography: A reversed-phase C18 column is typically used. A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., 0.1% formic acid) effectively separates the acetylated nucleosides.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly employed. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular weight of the acetylated nucleoside) is selected and fragmented, and a specific product ion is monitored. This highly selective and sensitive technique allows for precise quantification even in complex mixtures.

Table of Example MRM Transitions Note: These are hypothetical m/z values for per-acetylated (2',3',5'-tri-O-acetyl) ribonucleosides for illustrative purposes. Actual values must be determined experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-Adenosine394.1136.1 (Adenine)20
Acetyl-Guanosine410.1152.1 (Guanine)22
Acetyl-Cytidine370.1112.1 (Cytosine)18
Acetyl-Uridine371.1113.1 (Uracil)18
Acetyl-Adenosine-SILIS399.1 (+5)141.1 (+5)20

Conclusion

This application note provides a detailed, robust, and scientifically grounded workflow for the sample preparation of acetylated nucleosides for mass spectrometry. By combining efficient one-step enzymatic digestion, reliable solid-phase extraction for cleanup, and an optional chemical acetylation step for enhanced sensitivity, researchers can overcome the common challenges associated with nucleoside analysis. The integration of stable isotope-labeled internal standards ensures the highest level of quantitative accuracy. This methodology empowers scientists in drug development and life sciences to confidently and precisely measure acetylated nucleosides in complex biological systems.

References

  • ResearchGate. (n.d.). Examples of different derivatization strategies for nucleotides.
  • Stasytė, V., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. MDPI.[Link]

  • Crain, P. F., & McCloskey, J. A. (2005). Recent Developments in Mass Spectrometry for the Characterization of Nucleosides, Nucleotides, Oligonucleotides, and Nucleic Acids. ACS Publications Chemical Reviews.[Link]

  • Traube, F. R., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Springer Nature Experiments.[Link]

  • Osei-Twum, E. Y. (1981). Chemical Derivatization for Liquid Chromatography and Mass Spectrometry of Nucleosides and their Analogs. McMaster University. [Link]

  • Rial-Otero, R., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. PubMed.[Link]

  • Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. PMC.[Link]

  • Song, W., et al. (2016). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. PMC.[Link]

  • Traube, F. R., et al. (2019). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. PubMed.[Link]

  • Sidoli, S., et al. (2016). A Chemical Acetylation-Based Mass Spectrometry Platform for Histone Methylation Profiling. Molecular & Cellular Proteomics.[Link]

  • New England Biolabs. (2018). What is the Nucleoside Digestion Mix? YouTube. [Link]

  • Heiss, M., & Kellner, S. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC.[Link]

  • SCIEX. (n.d.). Quantitation of Nucleotides and Nucleosides without derivatization using CESI-MS. Retrieved from SCIEX. [Link]

  • Rial-Otero, R., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. ResearchGate.[Link]

  • Hammond, C. M., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. RSC Publishing.[Link]

  • User. (n.d.). 3.3 Structure of Nucleotides. Retrieved from ibch.ru. [Link]

  • MtoZ Biolabs. (n.d.). How to Enrich Acetylated Peptides Before Mass Spectrometry? Retrieved from MtoZ Biolabs. [Link]

  • Kuhn, A. N., et al. (2017). RNA analysis by total hydrolysis.
  • Greetham, D., & Smith, T. K. (2014). Mass spectrometry analysis of nucleosides and nucleotides. PubMed.[Link]

  • Zhu, C., et al. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate.[Link]

  • Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. ResearchGate.[Link]

  • Traube, F. R. (2018). Mass spectrometric analysis of modified nucleotides in embryonic development and disease. LMU. [Link]

  • Traube, F. R., et al. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. ResearchGate.[Link]

  • Straube, H., & Herde, M. (2022). Purification and Analysis of Nucleotides and Nucleosides from Plants. PubMed.[Link]

  • Xia, C., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. ResearchGate.[Link]

  • Gornowicz, A., et al. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI.[Link]

  • Nirogi, R., et al. (2015). Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of carglumic acid, an N-acetyl glutamate derivative in human plasma. PubMed.[Link]

  • Maga, M. A., et al. (2016).
  • De Nys, H., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.[Link]

  • da Silveira Pinto, L. S., et al. (2014). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. SciELO.[Link]

  • Element Lab Solutions. (2013). Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. Retrieved from Element Lab Solutions. [Link]

  • Chamsaz, M., et al. (2014).

Troubleshooting & Optimization

Technical Support Center: 2-Fluoroadenosine Triacetate Substitution & Steric Hindrance

Author: BenchChem Technical Support Team. Date: April 2026

A definitive troubleshooting guide and methodology resource for synthetic chemists and drug development professionals.

Diagnostic Overview & Pathway Visualization

In the synthesis of modified nucleosides, 2-fluoroadenosine triacetate serves as a critical intermediate. However, researchers frequently encounter significant bottlenecks during nucleophilic aromatic substitution ( SN​Ar ) at the purine ring. The primary culprit is steric hindrance —specifically, the bulky 2',3',5'-tri-O-acetyl protecting groups on the ribofuranose ring shield the purine face, drastically increasing the activation energy required for nucleophilic attack.

Interestingly, while steric hindrance is a synthetic barrier during intermediate preparation, it becomes a highly valuable pharmacological asset in final drug candidates (such as 4'-ethynyl-2-fluoroadenosine), where it imparts exceptional metabolic stability against enzymatic degradation.

G N1 2-Aminoadenosine Triacetate N2 Non-Aqueous Diazotization (TBN, HF/Py) N1->N2 Fluorination N3 2-Fluoroadenosine Triacetate N2->N3 Yield >80% N4 Steric Shielding (2',3',5'-Acetates) N3->N4 Induces N5 High-Temp Nucleophilic Substitution N3->N5 Target Pathway N4->N5 Hinders Reaction N6 Modified 2-FA Derivative N5->N6 Overcomes Barrier

Workflow of 2-fluoroadenosine triacetate synthesis and steric hindrance bypass during substitution.

Troubleshooting FAQs: Overcoming Steric Barriers

Q1: Why does 2',3',5'-tri-O-acetyl protection drastically reduce the yield of C6 and C2 nucleophilic substitutions compared to unprotected 2-fluoroadenosine? Causality: The bulky acetate groups at the 2', 3', and 5' positions of the ribofuranose ring create significant steric shielding around the purine base. Specifically, the rotational freedom of the 5'-O-acetate group can block the trajectory of incoming nucleophiles (e.g., primary or secondary amines) attacking the C6 or C2 positions ()[1]. Furthermore, the triacetate protection often forces the ribose into a specific pucker that exacerbates the steric clash with the purine face during the transition state of the SN​Ar reaction. Resolution: To overcome this high activation energy barrier, reactions must be driven thermodynamically. We recommend conducting the substitution in a sealed pressure vessel using polar aprotic solvents (e.g., acetonitrile or DMF) at elevated temperatures (100–120 °C) ()[1].

Q2: How does steric hindrance play a beneficial role in the biological activity of 4'-modified 2-fluoroadenosine derivatives (e.g., EFdA)? Causality: While steric hindrance is a synthetic hurdle, it is a highly valuable pharmacological asset in drug design. In 4'-ethynyl-2-fluoroadenosine analogs, the steric clash between the bulky 4'-ethynyl group and the 3'-hydroxyl group forces the furanose ring into a rigid 3'-endo conformation ()[2]. This conformational lock prevents the oxygen lone pair from forming an oxocarbonium ion, effectively blocking glycolysis ()[3]. Additionally, the steric bulk prevents the molecule from fitting into the catalytic site of adenosine deaminase, granting it exceptional metabolic stability ()[4]. Resolution/Application: When synthesizing these analogs, maintain the 2-fluoro substitution. The highly electronegative fluorine atom works synergistically with the 4'-steric modification to alter the electronic distribution of the adenine ring, further decreasing susceptibility to enzymatic hydrolysis and increasing overall antiviral potency[4].

Q3: During the deaminative fluorination of 2-aminoadenosine triacetate, I observe significant degradation and low yields of the 2-fluoro intermediate. How can I validate the integrity of this step? Causality: Traditional aqueous diazotization conditions often lead to the hydrolysis of the acetate protecting groups or the cleavage of the glycosidic bond. This occurs because the highly reactive oxonium intermediates are rapidly attacked by water molecules in the aqueous matrix. Resolution: Utilize a non-aqueous diazotization protocol using tert-butyl nitrite (TBN) in 60% anhydrous hydrogen fluoride/pyridine at -20 °C ()[5]. The strictly anhydrous environment prevents hydrolytic degradation, while the HF/pyridine complex acts as both the fluoride source and a stabilizing solvent matrix for the diazonium intermediate[5].

Quantitative Impact Analysis

The table below summarizes how steric bulk impacts both synthetic substitution efficiency and downstream intracellular pharmacokinetics.

Table 1: Quantitative Impact of Steric Hindrance on Substitution Yields and Pharmacokinetics

Compound / SubstrateNucleophile / TargetReaction Temp (°C)Yield (%)Half-life (Intracellular)Steric Impact Mechanism
2-Fluoroadenosine Dimethylamine8085< 2 hoursLow steric bulk allows rapid substitution; highly susceptible to deamination.
2-Fluoroadenosine Triacetate Dimethylamine80< 15N/AHigh synthetic steric shielding by 5'-O-acetate blocks nucleophilic trajectory.
2-Fluoroadenosine Triacetate Dimethylamine120 (Sealed)78N/AHigh thermal activation overcomes the steric activation energy barrier.
4'-Ethynyl-2-fluoroadenosine HIV-1 RT (Binding)37N/A> 24 hours4'-ethynyl forces 3'-endo pucker; sterically blocks adenosine deaminase.

Self-Validating Experimental Protocols

Protocol A: Non-Aqueous Deaminative Fluorination to Yield 2-Fluoroadenosine Triacetate

Purpose: To synthesize the 2-fluoro intermediate without compromising the triacetate protecting groups via hydrolytic cleavage.

  • Preparation: Dissolve 2,6-diamino-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine in 60% anhydrous HF/pyridine at -20 °C ()[5].

    • Self-Validation Checkpoint: Ensure the solution remains strictly anhydrous. The presence of moisture will cause an immediate baseline shift in HPLC monitoring and yield polar hydrolyzed byproducts.

  • Diazotization: Add tert-butyl nitrite (TBN) dropwise over 15 minutes while strictly maintaining the temperature at -20 °C[5].

    • Self-Validation Checkpoint: A distinct color change to pale yellow indicates the successful formation of the purine diazonium intermediate. Evolution of nitrogen gas should be controlled and steady.

  • Quenching & Extraction: Slowly pour the reaction mixture into an ice-cold solution of saturated aqueous calcium carbonate to neutralize the HF. Extract with dichloromethane.

    • Self-Validation Checkpoint: Perform TLC (Silica, EtOAc/Hexane 1:1). The organic layer should show a single major spot (Rf ~0.45) corresponding to 2-fluoroadenosine triacetate, completely distinct from the highly polar starting material[5].

Protocol B: High-Pressure Nucleophilic Substitution of 2-Fluoroadenosine Triacetate

Purpose: To bypass the steric shielding of the 5'-O-acetate group during C6/C2 amination.

  • Reaction Setup: Dissolve 2-fluoroadenosine triacetate in anhydrous acetonitrile. Add the desired nucleophile (e.g., dimethylamine) ()[1].

  • Thermal Activation: Transfer the mixture to a heavy-walled sealed pressure vessel. Heat the reaction to 120 °C for 18 hours[1].

    • Self-Validation Checkpoint: The use of a sealed vessel is critical. If the reaction is run at reflux under standard atmospheric pressure, the thermal energy is insufficient to overcome the steric barrier, and starting material will be recovered (>80% by HPLC).

  • Isolation: Cool the vessel to room temperature before opening. Evaporate the solvent under reduced pressure and purify via flash chromatography.

    • Self-Validation Checkpoint: Mass spectrometry (ESI-MS) of the purified fraction should confirm the addition of the nucleophile and the exact retention of all three acetate groups, proving that the thermodynamic conditions drove the substitution without causing transesterification or deprotection.

References

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite. Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides. Canadian Journal of Chemistry.[Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry.[Link]

  • Zhang, S., et al. (2023). 4′-Ethynyl-2′-deoxy-2′-β-fluoro-2-fluoroadenosine: A Highly Potent and Orally Available Clinical Candidate for the Treatment of HIV-1 Infection. Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. (2022). 4′-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives. Accounts of Chemical Research.[Link]

  • Ohrui, H. (2006). 2'-Deoxy-4'-C-ethynyl-2-fluoroadenosine, a nucleoside reverse transcriptase inhibitor, is highly potent against all human immunodeficiency viruses type 1 and has low toxicity. The Chemical Record / COREVIH Bretagne.[Link]

Sources

Validation & Comparative

2',3',5'-Tri-O-acetyl-2-fluoroadenosine vs fludarabine efficacy in leukemia models

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug development, evaluating purine nucleoside analogues (PNAs) requires looking beyond basic IC 50​ values. To truly understand a compound's clinical viability, we must dissect its intracellular pharmacokinetics, metabolic activation, and structural interactions.

This guide provides an objective, data-driven comparison between two closely related but pharmacologically distinct fluorinated nucleosides: 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (TA-2FA) and Fludarabine Phosphate (F-ara-AMP) . While both compounds share a 2-fluoroadenine base, variations in their sugar moieties and prodrug modifications dictate drastically different efficacies and toxicity profiles in leukemia models.

Mechanistic Divergence: Riboside vs. Arabinoside

The fundamental difference between these two compounds lies in their sugar backbones, which dictates their downstream metabolic fate and target selectivity.

Fludarabine Phosphate (F-ara-AMP) is the FDA-approved clinical standard for chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML)[1]. It is formulated as a monophosphate prodrug to overcome the poor aqueous solubility of its parent compound, fludarabine (F-ara-A)[2]. Once dephosphorylated in the plasma, F-ara-A enters the cell via specific human equilibrative/concentrative nucleoside transporters (hENT/hCNT). Crucially, fludarabine utilizes an arabinose sugar. Upon intracellular phosphorylation to F-ara-ATP, the arabinose configuration restricts massive incorporation into RNA. Instead, F-ara-ATP selectively inhibits ribonucleotide reductase (RNR) and DNA polymerase α , stalling the cell cycle in the S-phase and triggering targeted apoptosis[1].

2',3',5'-Tri-O-acetyl-2-fluoroadenosine (TA-2FA) , conversely, is a highly lipophilic prodrug of 2-fluoroadenosine. The addition of three acetyl groups allows the molecule to bypass nucleoside transporters entirely, entering the cell via rapid passive diffusion. Once inside, intracellular esterases strip the acetyl groups to yield 2-fluoroadenosine. Because this molecule utilizes a standard ribose sugar, its active triphosphate metabolite (2-fluoro-ATP) is promiscuously incorporated into both DNA and RNA. This leads to catastrophic global transcriptomic disruption. Historically, the parent compound 2-fluoroadenosine was deemed entirely unsafe for human use due to this profound, non-selective cytotoxicity, which inspired the synthesis of the arabinose analogue (fludarabine)[2].

Interestingly, in certain murine leukemia models (such as P388), fludarabine can undergo minor glycosidic cleavage to 2-fluoroadenine, which is subsequently converted into the highly toxic 2-fluoro-ATP, contributing to off-target toxicities[3].

G TA2FA 2',3',5'-Tri-O-acetyl- 2-fluoroadenosine Deacetylation Intracellular Esterases (Deacetylation) TA2FA->Deacetylation F_Ado 2-Fluoroadenosine Deacetylation->F_Ado F_ATP 2-Fluoro-ATP F_Ado->F_ATP RNA_Inc Massive RNA & DNA Incorporation F_ATP->RNA_Inc Tox Profound Global Cytotoxicity (Neurotoxicity/Myelosuppression) RNA_Inc->Tox Flud Fludarabine Phosphate (F-ara-AMP) Dephos Plasma Dephosphorylation & Cellular Uptake Flud->Dephos F_ara_A Fludarabine (F-ara-A) Dephos->F_ara_A F_ara_ATP F-ara-ATP F_ara_A->F_ara_ATP Cleavage Glycosidic Cleavage (Minor Pathway) F_ara_A->Cleavage DNA_Pol Inhibition of DNA Pol α & Ribonucleotide Reductase F_ara_ATP->DNA_Pol Apoptosis Targeted Apoptosis (Leukemia Cells) DNA_Pol->Apoptosis Cleavage->F_ATP via 2-fluoroadenine

Comparative intracellular activation and signaling pathways of TA-2FA and Fludarabine in leukemia.

Quantitative Efficacy & Toxicity Comparison

When evaluating these compounds in vitro, researchers often note that TA-2FA appears vastly superior in terms of raw potency. However, this potency is a double-edged sword. The lack of selectivity results in a near-zero therapeutic index in vivo. Fludarabine, while requiring higher concentrations to achieve an IC 50​ , provides a manageable therapeutic window, though dose-escalation is strictly limited by delayed central nervous system (CNS) toxicity and myelosuppression[4].

Pharmacological Parameter2',3',5'-Tri-O-acetyl-2-fluoroadenosine (TA-2FA)Fludarabine Phosphate (F-ara-AMP)
Chemical Classification Acetylated Ribonucleoside ProdrugPhosphorylated Arabinonucleoside Prodrug
Cellular Entry Mechanism Passive diffusion (Highly lipophilic)Active transport via hENT / hCNT
Primary Active Metabolite 2-Fluoro-ATPF-ara-ATP
Primary Intracellular Target Global RNA incorporation, DNA polymeraseRibonucleotide reductase (RNR), DNA Pol α
In Vitro Potency (IC 50​ ) <50 nM (Extremely potent) 1−10 μ M (Moderately potent)
Clinical Utility Preclinical tool compound / Synthetic intermediateFDA-Approved (CLL, AML, NHL)[1]
Dose-Limiting Toxicity Severe global cytotoxicity, systemic failureMyelosuppression, delayed CNS toxicity[4]

Self-Validating Experimental Protocols

To accurately compare the efficacy and mechanism of these two analogues in your own laboratory, standard viability assays are insufficient. You must track the intracellular accumulation of their respective triphosphates and validate the mode of cell death.

Protocol A: Intracellular Triphosphate Quantification via HPLC-UV

Causality: Nucleoside triphosphates are highly labile. Standard detergent-based lysis buffers contain endogenous phosphatases that will rapidly degrade F-ara-ATP and 2-fluoro-ATP into their inactive nucleoside forms. We utilize cold perchloric acid (PCA) extraction to instantaneously denature cellular enzymes, preserving the triphosphate pool for accurate quantification.

  • Cell Treatment: Seed L1210 murine leukemia cells at 1×106 cells/mL. Treat with 1 μ M Fludarabine or 50 nM TA-2FA for 4 hours.

  • Quenching & Extraction: Pellet cells rapidly at 4°C. Resuspend the pellet in 0.5M ice-cold perchloric acid (PCA). Vortex vigorously for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

  • System Validation (Internal Standard): Spike the PCA extract with a known concentration of 8-bromoadenosine 5'-triphosphate. Recovery of this unnatural nucleotide during final analysis validates that extraction efficiency was maintained without spontaneous hydrolysis.

  • Neutralization: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant and neutralize it by adding 2M KOH dropwise until the pH reaches 7.0. Remove the resulting potassium perchlorate precipitate via centrifugation.

  • HPLC Analysis: Inject the neutralized extract onto a strong anion-exchange column (e.g., Partisil-10 SAX). Elute using a linear gradient of ammonium phosphate buffer (pH 2.8 to 4.5). Detect analytes via UV absorbance at 260 nm. F-ara-ATP and 2-fluoro-ATP will elute as distinct, quantifiable peaks[3].

Protocol B: Mechanism of Death Profiling (Apoptosis vs. Necrosis)

Causality: Because TA-2FA causes global RNA disruption, it often induces rapid necrotic cell death at higher doses, whereas Fludarabine induces targeted, caspase-dependent apoptosis.

  • Plating: Seed P388 leukemia cells in a 96-well plate at 1×104 cells/well.

  • Inhibitor Pre-treatment: Pre-treat half the wells with 50 μ M Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour.

  • Dosing: Apply a dose-response gradient of Fludarabine (0.1 - 50 μ M) and TA-2FA (1 - 500 nM) for 48 hours.

  • Viability Readout: Assess viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • System Validation: Compare the IC 50​ shifts. If Z-VAD-FMK rescues cell viability, the mechanism is confirmed as caspase-dependent apoptosis (validating Fludarabine's mechanism). If Z-VAD-FMK fails to rescue viability, the compound is inducing caspase-independent necrotic cytotoxicity (validating TA-2FA's global toxicity profile).

Application Scientist Insights: Selecting the Right Analog

For drug development professionals, the choice between these compounds depends entirely on the experimental objective.

  • Use Fludarabine Phosphate when establishing baseline clinical benchmarks in xenograft models, studying targeted RNR inhibition, or investigating combination therapies for indolent leukemias.

  • Use TA-2FA strictly as an in vitro tool compound when you require a highly cell-permeable positive control for profound transcriptomic disruption, or as a synthetic intermediate for developing novel, next-generation fluorinated nucleosides.

References

  • Title: FLUDABARINE | New Drug Approvals Source: New Drug Approvals URL: [Link]

  • Title: Fludarabine phosphate: a synthetic purine antimetabolite with significant activity against lymphoid malignancies Source: Journal of Clinical Oncology URL: [Link]

  • Title: 2-fluoro-ATP: a toxic metabolite of 9-beta-D-arabinosyl-2-fluoroadenine Source: Biochemical and Biophysical Research Communications URL: [Link]

  • Title: Phase I and II study of fludarabine phosphate in leukemia: therapeutic efficacy with delayed central nervous system toxicity Source: Journal of Clinical Oncology URL: [Link]

Sources

Cross-validation of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine synthesis yields across different catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2',3',5'-tri-O-acetyl-2-fluoroadenosine represents a critical juncture in the manufacturing of fluorinated nucleoside analogs, most notably the antileukemic drug fludarabine (F-ara-A)[1]. The standard synthetic approach relies on the Vorbrüggen glycosylation, a highly stereoselective reaction coupling a silylated nucleobase with a peracetylated ribofuranose[2]. However, the electron-withdrawing nature of the fluorine atom at the C2 position of 2-fluoroadenine severely deactivates the purine ring. This electronic deactivation demands a highly efficient Lewis acid catalyst to drive the coupling while maintaining strict β-anomeric selectivity. This guide objectively compares the performance of three common Lewis acid catalysts—TMSOTf, SnCl4, and BF3·OEt2—providing mechanistic causality, quantitative yield data, and self-validating experimental protocols.

Mechanistic Grounding: The Vorbrüggen Glycosylation

The success of the Vorbrüggen glycosylation hinges on the transient formation of an oxocarbenium ion and the subsequent neighboring group participation (NGP)[3].

  • Activation: The Lewis acid coordinates with the 1-O-acetate of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, facilitating its departure and generating an electrophilic oxocarbenium ion.

  • Stereocontrol (Causality): The 2'-O-acetyl group attacks the oxocarbenium ion from the α-face, forming a stable cyclic acyloxonium ion intermediate. This steric shield blocks α-face nucleophilic attack.

  • Coupling: The silylated 2-fluoroadenine is forced to attack from the unhindered β-face, ensuring the stereoselective formation of the β-nucleoside[4].

Mechanism A 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose B Lewis Acid Activation (TMSOTf or SnCl4) A->B C Oxocarbenium Ion Intermediate B->C D Neighboring Group Participation (2'-O-Acetyl attack) C->D E Acyloxonium Ion (Steric shield at α-face) D->E F Nucleophilic Attack (Silylated 2-Fluoroadenine, β-face) E->F G β-Nucleoside Product F->G

Mechanism of catalyst-driven stereoselective β-glycosylation.

Catalyst Performance Analysis

The choice of Lewis acid directly dictates the thermodynamic and kinetic success of the reaction. Because 2-fluoroadenine is electronically deactivated, the catalyst must be potent enough to activate the sugar without irreversibly sequestering the nucleobase.

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): The gold standard. TMSOTf is a powerful silylating agent and Lewis acid. Crucially, it does not form stable, irreversible coordination complexes with the basic nitrogens of the purine ring. This allows for near-stoichiometric catalyst loading (1.2 eq) and rapid kinetics, minimizing the risk of acid-catalyzed anomerization over time[4].

  • SnCl4 (Tin(IV) chloride): A strong, classic Lewis acid. However, SnCl4 is a heavy metal that coordinates tightly to the basic nitrogens of 2-fluoroadenine. This coordination effectively "poisons" a portion of the catalyst, necessitating an excess loading (≥2.0 eq). Prolonged reaction times are required, which can lead to the thermodynamic cleavage of the glycosidic bond and a drop in the β:α ratio.

  • BF3·OEt2 (Boron trifluoride etherate): A milder Lewis acid. It lacks the electrophilic punch required to efficiently drive the coupling with deactivated 2-fluoroadenine at room temperature. Forcing the reaction at elevated temperatures (60°C) leads to complex side reactions, degradation of the oxocarbenium intermediate, and poor isolated yields.

Quantitative Yield & Selectivity Data

The following table summarizes the cross-validation data for the synthesis of 2',3',5'-tri-O-acetyl-2-fluoroadenosine across the three catalysts.

CatalystLoading (eq)Reaction TempTime (h)Yield (%)β:α RatioMechanistic & Handling Observations
TMSOTf 1.20°C → RT3.588%> 95:5High silylating power; minimal nucleobase coordination; fast kinetics.
SnCl4 2.0RT1668%85:15Forms tight complexes with purine nitrogens; requires excess loading.
BF3·OEt2 2.560°C2447%80:20Insufficient activation for deactivated base; heating causes degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflow utilizes TMSOTf (the optimal catalyst) and incorporates self-validating checkpoints to confirm reaction progress and stereochemical locking.

Workflow A 2-Fluoroadenine B Silylation (BSA, MeCN, 80°C) A->B C Silylated Base B->C D Glycosylation (Tetra-O-acetyl-ribose, Catalyst, 0°C to RT) C->D E Crude Mixture D->E F Quench & Extract (NaHCO3, DCM) E->F G 2',3',5'-Tri-O-acetyl- 2-fluoroadenosine F->G

Workflow for Vorbrüggen glycosylation of 2-fluoroadenine.

Step 1: Silylation of 2-Fluoroadenine
  • Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Add 2-fluoroadenine (1.53 g, 10.0 mmol) and suspend in anhydrous acetonitrile (30 mL).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA, 6.1 mL, 25.0 mmol) via syringe.

  • Heat the suspension to 80°C under argon.

  • Self-Validation Checkpoint: Monitor the physical state of the reaction. The mixture will transition from a cloudy white suspension to a completely clear, homogeneous solution within 1–2 hours. This visual cue validates that the nucleobase has been fully silylated and solubilized.

  • Cool the solution to room temperature.

Step 2: Glycosylation via TMSOTf
  • To the silylated base solution, add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (3.50 g, 11.0 mmol).

  • Cool the reaction vessel to 0°C using an ice bath.

  • Dropwise add TMSOTf (2.17 mL, 12.0 mmol) over 10 minutes. Mechanistic Causality: Slow addition prevents localized exothermic spikes, which can prematurely degrade the highly reactive oxocarbenium intermediate.

  • Stir at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 3 hours.

  • Self-Validation Checkpoint (The Quench): Pour the reaction mixture into an ice-cold saturated aqueous NaHCO3 solution (50 mL). The immediate evolution of CO2 gas and the neutralization of the aqueous layer (pH ~7.5) confirms the complete destruction of TMSOTf. This step is critical; failing to neutralize the Lewis acid immediately will allow the kinetically favored β-anomer to thermodynamically equilibrate into the undesired α-anomer.

  • Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, 1:1 to 1:4 gradient) to yield the pure β-nucleoside as a white foam.

Step 3: Analytical Validation

Verify the stereochemistry of the isolated product using 1H NMR spectroscopy. The anomeric proton (H-1') of the β-anomer will typically appear as a doublet around 6.0–6.2 ppm with a coupling constant (J1',2') of approximately 4.5–5.5 Hz. A 2D NOESY experiment should be conducted to confirm the spatial proximity between the H-1' and H-4' protons, definitively validating the β-configuration.

References

  • Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery Source: MDPI URL
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties Source: Semantic Scholar URL
  • Source: PMC (NIH)
  • Efficient Synthesis of an Adenosine A2a Agonist: Glycosylation of 2-Haloadenines and an N2-Alkyl-6-chloroguanine Source: ACS Publications URL

Sources

Safety Operating Guide

2',3',5'-Tri-O-acetyl-2-fluoroadenosine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with laboratories and drug development professionals on the lifecycle management of complex active pharmaceutical ingredients (APIs) and their intermediates. 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (CAS: 15811-32-2) is a highly specialized fluorinated nucleoside analog used extensively in the synthesis of antineoplastic and antiviral drugs, such as fludarabine.

Handling and disposing of this compound requires a nuanced understanding of its dual-hazard profile. Biologically, as a nucleoside analog, it can interfere with DNA/RNA synthesis, presenting potential cytotoxic and teratogenic risks. Chemically, the presence of a highly stable carbon-fluorine (C-F) bond dictates strict thermal destruction protocols to prevent the environmental release of highly toxic hydrofluoric acid (HF) or persistent fluorinated organics.

This guide provides a field-proven, self-validating operational protocol for the safe segregation, accumulation, and final disposal of this compound.

Chemical Profile & Quantitative Data

Before initiating any disposal protocol, it is critical to understand the quantitative parameters and regulatory limits governing the waste stream.

Table 1: Chemical & Hazard Profile

Property Value / Classification Operational Implication
CAS Number 15811-32-2 Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C16H18FN5O7 Contains fluorine; strictly prohibits low-temperature disposal.
Molecular Weight 411.34 g/mol High molecular weight powder; prone to aerosolization if mishandled.
Primary Hazard Halogenated Organic / Cytotoxic Requires double-containment and isolation from general waste.

| Destruction Temp. | >1000°C (1832°F) | Mandates rotary kiln incineration with caustic scrubbing. |

Table 2: Quantitative Waste Accumulation Limits (EPA RCRA Standards)

Waste Category Accumulation Limit Maximum Storage Time in SAA EHS Pickup Requirement
Halogenated Liquid Waste 55 Gallons Up to 1 year (or per institutional policy) Within 3 days of reaching limit
Solid Contaminated Waste 55 Gallons Up to 1 year Within 3 days of reaching limit

| Acutely Hazardous * | 1 Quart (Liquid) / 1 kg (Solid) | N/A | Immediate pickup upon reaching limit |

*Note: While not explicitly P-listed by the EPA, institutional Environmental Health and Safety (EHS) departments often classify highly active nucleoside analogs under stricter limits due to their biological activity .

The Causality of Disposal Mechanics (E-E-A-T)

Do not simply throw this compound into a standard organic waste bin. A robust safety protocol must be built on an understanding of why specific actions are taken.

  • Hydrolytic Sensitivity & Segregation: The three acetyl protecting groups (Tri-O-acetyl) are highly susceptible to hydrolysis in the presence of strong acids or bases. If mixed with incompatible aqueous waste streams, the compound can prematurely deprotect. This alters its solubility profile, potentially causing unexpected precipitation or pressure buildup in sealed waste containers. Therefore, it must be strictly segregated into a dedicated neutral, halogenated organic waste stream.

  • The Fluorine Factor & Self-Validating Destruction: Standard low-temperature incineration is insufficient for fluorinated organics. The C-F bond is one of the strongest in organic chemistry. Improper combustion generates hydrofluoric acid (HF) gas and persistent fluorinated byproducts. Disposal must utilize high-temperature rotary kiln incineration coupled with caustic scrubbing . This creates a self-validating system : the hazardous fluorine is chemically neutralized into an inert calcium fluoride (CaF 2​ ) salt. If the scrubber fails, pH sensors trigger an immediate system interlock, halting the feed and ensuring zero toxic emission.

Step-by-Step Waste Segregation and Accumulation

Proper segregation at the point of generation is the most critical step in preventing downstream reactions and ensuring the efficacy of thermal destruction.

Protocol A: Liquid Waste Segregation
  • Container Selection: Use only high-density polyethylene (HDPE) or amber glass containers. Avoid metal containers, as trace degradation of halogenated solvents can lead to localized corrosion.

  • Solvent Compatibility: Collect solutions containing 2',3',5'-Tri-O-acetyl-2-fluoroadenosine in a dedicated "Halogenated Organic Waste" stream. Do not mix with strong oxidizers, acids, or bases.

  • Labeling: Clearly label the container with: "Hazardous Waste: Halogenated Organics (Contains 2',3',5'-Tri-O-acetyl-2-fluoroadenosine)". Explicitly include the accumulation start date and the responsible Principal Investigator (PI).

Protocol B: Solid Waste Segregation
  • Consumables: Place all contaminated weigh boats, pipette tips, bench paper, and PPE (gloves) into a double-lined, puncture-resistant hazardous chemical solid waste bin.

  • Empty Containers: Vials that held the pure powder must be triple-rinsed with a compatible halogenated solvent (e.g., dichloromethane) in a fume hood before being discarded. The rinsate must be deposited into the liquid waste stream.

Protocol C: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Store all waste containers in secondary containment bins capable of holding 110% of the largest container's volume to capture accidental leaks.

  • Storage Conditions: Keep the SAA in a cool, well-ventilated area away from direct sunlight and incompatible chemicals. Ensure containers are kept tightly closed unless actively adding waste.

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the compound from the point of generation through to its final, self-validating thermal destruction.

G Gen Waste Generation (2',3',5'-Tri-O-acetyl-2-fluoroadenosine) Seg Waste Segregation (Do not mix with strong oxidizers) Gen->Seg Solid Solid Waste (Contaminated PPE, Consumables) Seg->Solid Liquid Liquid Waste (Halogenated Solvent Mixtures) Seg->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Liquid->SAA EHS EHS Dispatch & Transport (Hazardous Waste Manifest) SAA->EHS Incineration High-Temperature Incineration (>1000°C Rotary Kiln) EHS->Incineration Scrubber Caustic Scrubbing (Neutralize HF Gas to Fluoride Salts) Incineration->Scrubber

Workflow for the segregation, accumulation, and thermal destruction of fluorinated nucleoside waste.

Final Disposal via High-Temperature Incineration

Once EHS collects the waste, it must be manifested for specialized destruction. As mandated by EPA guidelines for halogenated and fluorinated organics , the following thermal destruction protocol is executed by the commercial waste management facility:

  • Primary Combustion: The waste is introduced into a rotary kiln operating at >1000°C. This extreme temperature provides the necessary activation energy to cleave the strong C-F bonds and completely obliterate the purine ring structure.

  • Secondary Combustion: Exhaust gases pass into a secondary chamber at >1200°C with a residence time of at least 2 seconds to ensure a 99.99% destruction and removal efficiency (DRE).

  • Caustic Scrubbing (Mineralization): The exhaust gas, now containing hydrofluoric acid (HF), is passed through a wet scrubber containing a basic solution (e.g., Calcium Hydroxide, Ca(OH) 2​ ). The HF reacts to form water and insoluble Calcium Fluoride (CaF 2​ ), which is safely filtered out as a non-hazardous solid cake, completing the self-validating disposal loop.

Emergency Spill Protocol

In the event of an accidental spill of the powder or a concentrated solution, immediate and calculated action is required to prevent exposure and cross-contamination.

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the laboratory's negative pressure ventilation is functioning.

  • Don Appropriate PPE: Put on a fitted N95 or P100 particulate respirator, double nitrile gloves, a chemically resistant lab coat, and safety goggles.

  • Containment:

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand).

    • For Powders: Gently cover the powder with damp paper towels to prevent aerosolization. Never sweep dry powder.

  • Collection: Using a plastic scoop (avoid metal to prevent sparking if flammable solvents are present), transfer the absorbed material or damp towels into a dedicated, wide-mouth hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a mild detergent solution, followed by a water rinse. Collect all wash liquids and contaminated cleanup materials into the solid waste container, label as hazardous, and request an immediate EHS pickup.

References

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." United States Department of Labor. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." EPA Office of Land and Emergency Management. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units - Incinerators." EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available at:[Link]

Personal protective equipment for handling 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2',3',5'-Tri-O-acetyl-2-fluoroadenosine

This guide provides essential safety and handling protocols for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, a valuable adenosine analog in research and drug development.[1] As this compound is intended for research purposes only and not for human or veterinary use, a thorough understanding of its safe handling is paramount.[2] This document synthesizes critical safety information from related compounds to establish a robust framework for personal protection, operational procedures, and waste disposal.

The core principle of this guide is risk mitigation. Due to the limited specific toxicological data for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, we will adopt a conservative approach by considering the hazards associated with its structural components: an acetylated adenosine and a fluoro-substituted moiety. The fluorinated nature of the compound warrants particular attention, as the metabolism or decomposition of such molecules can present unique hazards.[3][4]

I. Hazard Assessment and Personal Protective Equipment (PPE)

A comprehensive hazard assessment is the foundation of safe laboratory practice. For 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, we must consider the potential for skin and eye irritation, respiratory tract irritation, and acute toxicity if ingested, based on data from similar compounds like 2-Fluoroadenosine.[5][6] Therefore, a multi-layered PPE strategy is essential.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are the preferred choice for chemical protection against incidental contact.[7] Ensure gloves are inspected before use and changed immediately if contaminated.[8]Provides a barrier against skin absorption. Nitrile offers good resistance to a range of chemicals.
Eye Protection Chemical safety glasses with side shields are the minimum requirement. A face shield should be worn when there is a risk of splashing.[5]Protects the eyes from dust particles and accidental splashes of solutions containing the compound.
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to prevent inhalation of airborne particles.[5][7]Prevents irritation of the respiratory tract that can be caused by fine powders.[6]
Body Protection A standard laboratory coat is required.[7] Consider a chemical-resistant apron when handling larger quantities or solutions.Protects personal clothing from contamination and provides an additional layer of protection against spills.
Foot Protection Closed-toe shoes must be worn in the laboratory at all times.[7]Protects the feet from spills and falling objects.

II. Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.

Engineering Controls

All handling of 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, especially in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The fume hood provides a controlled environment and protects the user from airborne particles and vapors.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly.[9] Clear the workspace of any unnecessary items.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the solid compound within the fume hood.

    • Use a spatula to handle the powder and avoid creating dust.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] For long-term storage, consult the supplier's recommendations, which may include storage at -20°C or -80°C, protected from light.[1]

  • Post-Handling : After handling, wipe down the work area in the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[8]

Handling_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Conclusion Conclusion Prep Verify Fume Hood Functionality Clear Clear Workspace Prep->Clear Don_PPE Don PPE Clear->Don_PPE Handle Weigh & Aliquot in Fume Hood Don_PPE->Handle Store Store Compound Appropriately Handle->Store Clean Clean Workspace Store->Clean Wash Wash Hands Clean->Wash

Caption: Workflow for handling 2',3',5'-Tri-O-acetyl-2-fluoroadenosine.

III. Disposal Plan

Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • All solid waste contaminated with 2',3',5'-Tri-O-acetyl-2-fluoroadenosine (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Solutions containing the compound should be collected in a separate, sealed, and labeled liquid hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Container Management
  • Use sturdy, leak-proof containers for waste collection.[9]

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "2',3',5'-Tri-O-acetyl-2-fluoroadenosine".[9] Do not use abbreviations.

  • Keep waste containers closed except when adding waste.

Final Disposal
  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Empty containers that held the compound should be triple-rinsed with a suitable solvent before disposal or recycling.[8] The rinsate should be collected as hazardous waste.

Disposal_Plan Start Generate Waste Segregate Segregate Solid & Liquid Waste Start->Segregate Rinse_Container Triple-Rinse Empty Original Container Start->Rinse_Container Collect_Solid Collect in Labeled Solid Waste Container Segregate->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Segregate->Collect_Liquid Arrange_Disposal Arrange for EHS Pickup Collect_Solid->Arrange_Disposal Collect_Liquid->Arrange_Disposal Dispose_Container Dispose of Rinsed Container Rinse_Container->Dispose_Container Collect_Rinsate Collect Rinsate as Hazardous Waste Rinse_Container->Collect_Rinsate Collect_Rinsate->Arrange_Disposal

Caption: Disposal plan for 2',3',5'-Tri-O-acetyl-2-fluoroadenosine waste.

IV. Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.

By adhering to these safety and handling guidelines, researchers can work confidently and safely with 2',3',5'-Tri-O-acetyl-2-fluoroadenosine, ensuring both personal safety and the integrity of their research.

References

  • 2',3',5'-TRI-O-ACETYL-8-FLUORO ADENOSINE - NextSDS. (n.d.). Retrieved from [Link]

  • Protective Equipment - American Chemistry Council. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • The Dark Side of Fluorine - PMC - NIH. (2019, June 20). Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - HSA. (n.d.). Retrieved from [Link]

  • CB-LSOP-TFA.docx. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) for Cytostatics | SKAN AG. (n.d.). Retrieved from [Link]

  • 2',3',5'-Tri-O-acetyl-D-adenosine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Personal protective equipment for antineoplastic safety - PubMed. (2023, August 1). Retrieved from [Link]

  • Safety Data Sheet: Adenosine - Carl ROTH. (n.d.). Retrieved from [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3',5'-Tri-O-acetyl-2-fluoroadenosine
Reactant of Route 2
Reactant of Route 2
2',3',5'-Tri-O-acetyl-2-fluoroadenosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.